molecular formula C19H12BrCl2N5Na2O8S2 B086986 Lanasol yellow 4G CAS No. 12226-61-8

Lanasol yellow 4G

Cat. No.: B086986
CAS No.: 12226-61-8
M. Wt: 699.2 g/mol
InChI Key: JVURCOFLRNSPQI-UHFFFAOYSA-L
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Description

Lanasol yellow 4G is a useful research compound. Its molecular formula is C19H12BrCl2N5Na2O8S2 and its molecular weight is 699.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrCl2N5O8S2.2Na/c1-8(20)18(28)23-10-3-4-15(36(30,31)32)13(5-10)24-25-17-9(2)26-27(19(17)29)14-6-12(22)16(7-11(14)21)37(33,34)35;;/h3-7,17H,1H2,2H3,(H,23,28)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVURCOFLRNSPQI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C(=C)Br)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrCl2N5Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70247-70-0
Record name Lanasol Yellow 4G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[4-[2-[5-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-2,5-dichloro-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-2,5-dichlorobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Lanasol yellow 4G CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, also known by its Colour Index name C.I. Reactive Yellow 39, is a reactive azo dye. Reactive dyes are characterized by their ability to form covalent bonds with the substrate, leading to high wash fastness. While its primary application is in the textile industry for dyeing protein fibers like wool and silk, its fluorescent properties and potential as a multifunctional dye have garnered interest in broader research applications. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
CAS Number 70247-70-0
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂
Molecular Weight 699.25 g/mol
Synonyms C.I. Reactive Yellow 39, this compound
Appearance Yellow Powder

Experimental Protocols

The established use of this compound is in the dyeing of textiles. The following protocol is a representative example for the application of C.I. Reactive Yellow 39 to wool or silk fibers.

Protocol: Acid Bath Dyeing of Wool/Silk with this compound

Objective: To achieve a level and fast dyeing of protein fibers.

Materials:

  • This compound (C.I. Reactive Yellow 39)

  • Wool or silk substrate

  • Leveling agent (e.g., PW-BX)

  • Acetic acid or other suitable acid for pH adjustment

  • Liquid ammonia (for post-treatment if required)

  • Dyeing vessel (e.g., beaker, dye bath)

  • Heating and stirring apparatus

  • pH meter

Procedure:

  • Dye Bath Preparation:

    • Prepare an acid dye bath with a pH between 5 and 6.[1]

    • Add 1% of a leveling agent (e.g., PW-BX) to the dye bath.[1]

  • Dyeing Process:

    • Introduce the wool or silk substrate into the dye bath.

    • Raise the temperature of the dye bath to 70-75 °C.[1]

    • Maintain this temperature for 15 to 60 minutes, with the exact time depending on the desired depth of shade.[1]

  • Post-Treatment (for deep shades > 10%):

    • After the initial dyeing period, treat the dyed fabric with liquid ammonia.[1]

    • Adjust the pH of the treatment bath to 8.5.[1]

    • Maintain the temperature at 80 °C for 15 minutes.[1] This step helps to ensure good color fastness for deeper shades.[1]

  • Rinsing and Drying:

    • Thoroughly rinse the dyed substrate to remove any unfixed dye.

    • Dry the substrate under appropriate conditions.

Applications in Research

While primarily an industrial dye, this compound is described as a multifunctional dye with potential applications in biological research.[2][3] It is suggested that it can be used to:

  • Observe and analyze cell structures

  • Track biomolecules

  • Evaluate cell functions

  • Distinguish between cell types

  • Detect biomolecules

  • Study tissue pathology

  • Monitor microorganisms

Signaling Pathways

There is currently no publicly available information detailing the interaction of this compound with specific biological signaling pathways. Its role in a biological context, if any, is yet to be elucidated by the scientific community.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the textile dyeing process using this compound.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing cluster_post_treatment Post-Treatment (for deep shades) cluster_final Finishing A Prepare Acid Dye Bath (pH 5-6) B Add 1% Leveling Agent A->B C Introduce Substrate (Wool/Silk) B->C D Heat to 70-75°C C->D E Maintain Temperature (15-60 min) D->E F Treat with Liquid Ammonia (pH 8.5) E->F If deep shade > 10% H Rinse Thoroughly E->H If not deep shade G Heat to 80°C (15 min) F->G G->H I Dry Substrate H->I

Caption: Textile Dyeing Workflow with this compound.

References

Lanasol Yellow 4G: An In-Depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a multifunctional and fluorescent dye, a comprehensive review of scientific literature and technical documentation reveals that Lanasol Yellow 4G (C.I. Reactive Yellow 39; CAS 70247-70-0) is not a commonly utilized tool in biological research, drug development, or studies of cellular signaling pathways. Its primary and well-documented application lies within the textile industry as a reactive dye for wool and other protein fibers.

While chemical suppliers categorize this compound as a fluorescent dye and highlight the general importance of such molecules in biological experiments, specific examples, protocols, or quantitative data for its use in a life science research context are conspicuously absent from the public domain.[1][2][3][4][5] This guide will therefore summarize the known chemical properties of this compound and discuss the potential for its application in research based on the characteristics of reactive dyes, while underscoring the current lack of established methodologies.

Chemical and Physical Properties

This compound is a reactive azo dye.[6] The key feature of reactive dyes is their ability to form covalent bonds with the substrate they are applied to. In the context of textiles, this ensures high wash-fastness. The reactive group in this compound allows it to form a stable chemical link with nucleophilic groups present in the amino acid residues of protein fibers like wool.

PropertyValueReference
Molecular FormulaC₁₉H₁₂BrCl₂N₅Na₂O₈S₂[2]
Molecular Weight699.25 g/mol [2]
ClassReactive Azo Dye[6]
SynonymsC.I. Reactive Yellow 39[7]

Potential Research Applications: A Theoretical Perspective

Given its chemical nature as a reactive dye, this compound possesses the theoretical potential for applications in biological research, particularly in the covalent labeling of proteins.

Protein Labeling

Reactive dyes can be used to covalently modify proteins at specific amino acid residues. The reactive group of this compound is designed to react with nucleophilic side chains of amino acids such as lysine, cysteine, histidine, and tyrosine.[8][9] This property could theoretically be harnessed for:

  • Fluorescent Labeling for Imaging: If this compound exhibits suitable fluorescence properties (quantum yield, photostability), it could potentially be used as a fluorescent probe in techniques like fluorescence microscopy to visualize protein localization and dynamics. However, no studies have been published that characterize its fluorescence spectrum or its utility in cellular imaging.

  • Protein Conjugation: The covalent attachment of the dye could be used to track proteins in various biochemical assays.

The workflow for such an application would logically follow these steps:

G cluster_0 Experimental Workflow: Protein Labeling Protein Purified Protein of Interest Reaction Incubation under Controlled pH and Temperature Protein->Reaction Dye This compound Solution Dye->Reaction Purification Removal of Unbound Dye (e.g., Dialysis, Gel Filtration) Reaction->Purification Analysis Characterization of Labeled Protein (e.g., Spectroscopy, SDS-PAGE) Purification->Analysis Application Downstream Application (e.g., Fluorescence Microscopy) Analysis->Application

Caption: A theoretical workflow for the covalent labeling of a protein with a reactive dye like this compound.

Environmental Research Applications

In contrast to the lack of data in biological research, this compound has been the subject of environmental science studies focused on the treatment of textile effluents. Research has explored its removal from aqueous solutions through methods such as adsorption and photodegradation.[6][10] These studies provide detailed experimental protocols for the analysis and degradation of the dye in environmental samples, but do not shed light on its use as a research tool in biology or medicine.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to note that while this compound is commercially available and classified as a fluorescent and reactive dye, there is no evidence in the peer-reviewed scientific literature to support its use in biological research. Its utility as a fluorescent probe, protein label, or tool for studying signaling pathways has not been established. Scientists seeking to label proteins or visualize cellular components are advised to use well-characterized and validated fluorescent probes and labeling reagents for which detailed protocols and a body of supporting literature are readily available. The primary application of this compound remains firmly within the domain of the textile industry.

References

Lanasol Yellow 4G as a Fluorescent Probe for Biomolecules: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Lanasol Yellow 4G is a reactive azo dye, a class of compounds known for their coloring properties in the textile industry.[1] While some azo dyes exhibit fluorescence, the primary focus of research on this compound has been on its industrial applications and, subsequently, its removal from wastewater.[1][2]

Spectroscopic Properties and Interaction with Biomolecules

Information regarding the specific fluorescence spectroscopy of this compound and its interaction with biomolecules is scarce. General statements from supplier information classify it as a fluorescent dye used to track biomolecules.[3][4][5][6] However, these sources do not provide quantitative data such as fluorescence quantum yields, excitation and emission maxima upon binding to specific proteins or nucleic acids, or binding affinities.

One study on the photodegradation of this compound mentions its absorbance spectrum, with a notable peak at 400 nm.[7] However, this study does not delve into its fluorescence properties in the context of biomolecular sensing. Research on other azo dyes has shown that their fluorescence can be influenced by their molecular structure and environment, but direct extrapolation of these findings to this compound is not feasible without specific experimental data.

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound as a fluorescent probe for biomolecules are not described in the available literature. While the general use of fluorescent probes involves techniques like fluorescence spectroscopy and microscopy, specific methodologies, including optimal dye concentrations, buffer conditions, and incubation times for labeling or detecting particular biomolecules with this compound, are not documented.

Signaling Pathways and Logical Relationships

Due to the lack of research on the specific interactions between this compound and biomolecules at a molecular level, there is no information available to construct diagrams of signaling pathways or experimental workflows. The mechanism by which this compound might act as a fluorescent probe—whether through covalent labeling, non-covalent binding, or other mechanisms that lead to a change in its fluorescent properties upon interaction with a biomolecule—remains uncharacterized in the public domain.

To illustrate a generalized workflow for evaluating a potential fluorescent probe, the following diagram outlines the typical steps involved.

G General Workflow for Fluorescent Probe Evaluation A Synthesize and Characterize Probe B Spectroscopic Analysis (Absorption, Emission, Quantum Yield) A->B Initial Characterization C Select Target Biomolecule B->C Identify Potential Application D Investigate Probe-Biomolecule Interaction (Binding Studies, Stoichiometry) C->D Study Interaction E Optimize Assay Conditions (pH, Temperature, Concentration) D->E Refine Method F Validate Analytical Performance (Sensitivity, Selectivity, Linearity) E->F Performance Evaluation G Application in Biological Systems (Cell Imaging, In Vitro/In Vivo Sensing) F->G Real-World Application

Caption: A generalized workflow for the evaluation of a fluorescent probe.

Conclusion

The available scientific and technical literature does not currently support the creation of an in-depth guide on the use of this compound as a specific fluorescent probe for biomolecules. Key quantitative data, detailed experimental protocols, and an understanding of its interaction mechanisms are absent. Researchers and professionals interested in this area may need to conduct foundational research to characterize the fluorescence properties of this compound upon interaction with various biomolecules to determine its suitability and potential as a fluorescent probe.

References

Lanasol yellow 4G azo dye chemistry and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lanasol Yellow 4G: Chemistry, Synthesis, and Properties

Introduction

This compound, also identified by the Colour Index name C.I. Reactive Yellow 39, is a synthetic monoazo dye.[1][2] As a member of the reactive dye class, it is designed to form covalent bonds with the fibers of substrates, leading to excellent colorfastness.[1] The molecule contains an α-bromoacrylamide reactive group, which facilitates its binding to nucleophilic sites on fibers like wool and silk under specific pH and temperature conditions.[3] Its vibrant greenish-yellow hue and strong fastness properties make it a significant colorant in the textile industry.[1] Beyond textiles, this compound is also utilized as a multifunctional dye in various biological research applications, including the analysis of cell structures and tracking of biomolecules.[4][5][6][7][8][9][10] This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, and key technical data for researchers and professionals.

Chemical and Physical Properties

This compound is a water-soluble powder.[1][6] The presence of two sulfonate groups in its structure imparts significant solubility in aqueous media, which is crucial for its application in dye baths.[1][6] The core of the molecule features an azo chromophore (–N=N–) that connects two substituted aromatic ring systems, which is responsible for its characteristic color.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
Common Name This compound[1][6]
C.I. Name Reactive Yellow 39[1][2]
CAS Number 70247-70-0[5][6]
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[1][5][6]
Molecular Weight 699.25 g/mol [1][5][6]
IUPAC Name disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate[8]
Appearance Greenish-light yellow powder[1][6]
Solubility in Water 100 g/L (at 90 °C)[1][6]
Max. Absorbance (λmax) 400 nm[4]
Decomposition Temp. > 200 °C[6]
Ignition Temp. > 400 °C[6]

Core Synthesis Chemistry

The synthesis of this compound is a classic example of azo dye production, involving two primary stages: the diazotization of an aromatic amine and the subsequent azo coupling reaction with a suitable coupling component.[2] The specific precursors for this dye are well-defined intermediates.

Table 2: Key Precursors for this compound Synthesis

RoleChemical NameCAS NumberMolecular FormulaReference(s)
Diazo Component 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid58557-59-8C₉H₉BrN₂O₄S[11]
Coupling Component 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid84-57-1C₁₀H₈Cl₂N₂O₄S[12][13]

The overall manufacturing process is depicted in the workflow diagram below.

Synthesis_Workflow A Diazo Component: 2-Amino-4-(2-bromoacrylamido) benzenesulfonic acid C Diazotization A->C 1. HCl, NaNO₂ 2. 0-5 °C B Coupling Component: 2,5-Dichloro-4-(3-methyl-5-oxo-4,5- dihydropyrazol-1-yl)benzenesulfonic acid E Azo Coupling B->E D Diazonium Salt Intermediate C->D D->E pH 8-10 0-10 °C F Crude this compound E->F G Isolation & Purification (Salting out, Filtration, Drying) F->G H This compound Product G->H

Synthesis workflow for this compound.

Experimental Protocols

The following section outlines a representative, generalized experimental protocol for the synthesis of this compound based on standard azo dye chemistry. Precise quantities and reaction times may require optimization.

Part 1: Diazotization of the Diazo Component
  • Preparation: A molar equivalent of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid is suspended in water. The mixture is cooled to 0-5 °C in an ice-salt bath with continuous stirring.

  • Acidification: Concentrated hydrochloric acid (approx. 2.5-3.0 molar equivalents) is added to the suspension to form the amine salt and provide an acidic medium.

  • Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, approx. 1.05 molar equivalents) is added dropwise to the suspension over 30-60 minutes. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the resulting diazonium salt.

  • Completion Check: The reaction is stirred for an additional 30 minutes after the nitrite addition is complete. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates completion). Any excess nitrous acid is then quenched by adding a small amount of sulfamic acid. The resulting solution contains the active diazonium salt intermediate.

Part 2: Azo Coupling Reaction
  • Coupling Solution Preparation: In a separate vessel, one molar equivalent of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid is dissolved in water. The solution is cooled to 0-10 °C.

  • pH Adjustment: The pH of the coupling component solution is adjusted to a neutral or slightly alkaline range (pH 8-10) by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution. This activates the coupling component.

  • Coupling: The cold diazonium salt solution from Part 1 is slowly added to the cold coupling component solution over 1-2 hours. The pH of the reaction mixture is maintained at 8-10 by the concurrent addition of a base. The temperature should be kept below 10 °C.

  • Reaction Monitoring: The formation of the dye is visually indicated by the appearance of a deep yellow color. The reaction is typically stirred for several hours at low temperature until the coupling is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

Part 3: Isolation and Purification
  • Precipitation: Once the reaction is complete, the this compound dye is precipitated from the solution by "salting out." This is achieved by adding a significant quantity of sodium chloride, which reduces the solubility of the dye.

  • Filtration: The precipitated solid dye is collected by filtration.

  • Washing: The filter cake is washed with a cold brine solution to remove inorganic salts and unreacted starting materials.

  • Drying: The purified dye is dried under vacuum at a moderate temperature (e.g., 60-70 °C) to yield the final product as a powder.

Applications and Functional Relationships

The chemical structure of this compound directly dictates its function as a reactive dye for protein fibers. The key components—the chromophore, the reactive group, and solubilizing groups—work in concert to achieve effective dyeing.

Logical_Relationships cluster_components Key Structural Components cluster_properties Resulting Properties & Applications Dye This compound Class: Reactive Azo Dye Chromophore {Azo Group (-N=N-) |Pyrazolone Heterocycle} Dye->Chromophore ReactiveGroup {α-Bromoacrylamide Group} Dye->ReactiveGroup Solubilizing {Sulfonate Groups (-SO₃⁻)} Dye->Solubilizing Color {Property: Greenish-Yellow Color} Chromophore->Color imparts Bonding {Mechanism: Covalent Bonding} ReactiveGroup->Bonding enables Solubility {Property: Water Solubility} Solubilizing->Solubility provides Application {Primary Application: Dyeing Wool & Silk} Color->Application Bonding->Application Solubility->Application

Functional relationships in this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Lanasol Yellow 4G in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Lanasol Yellow 4G (C.I. Reactive Yellow 39) in a laboratory setting. The following sections detail the chemical and physical properties, toxicological data, personal protective equipment (PPE), and emergency procedures to ensure the safe use of this compound.

Chemical and Physical Properties

This compound is a yellow powder with no odor.[1] It is a multifunctional dye used in various research and industrial applications.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental procedures.

PropertyValueSource
CAS Number 70247-70-0[1][3][5]
Molecular Formula C₁₉H₁₄BrCl₂N₅NaO₈S₂[5]
Molecular Weight 678.3 g/mol [5]
Appearance Yellow powder with no odour[1]
Solubility in Water 100 g/L at 30°C and 90°C[1][6]
pH 7.5 - 9 (in a 1 g/L aqueous solution)[1]
Decomposition Temperature > 200°C[1]
Ignition Temperature > 400°C[1]

Toxicological Data

Exposure to this compound can pose health risks. The primary hazards are sensitization through inhalation and skin contact.[1] Adherence to safety protocols is crucial to mitigate these risks.

EndpointResultSpeciesMethod
Oral LD50 > 2000 mg/kg (Slightly toxic)RatNot Specified
Eye Irritation Non-irritantRabbitEC 83
Sensitization May cause sensitization by inhalation and skin contactHuman (presumed)Not Specified

Note: The detailed experimental protocols for the toxicological studies cited in the safety data sheet are not publicly available. The provided data is a summary from the manufacturer's safety testing.

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] The following GHS pictograms are associated with its handling.

GHS_Pictograms cluster_irritant Irritant (Skin and Eye) cluster_sensitizer Sensitizer (Inhalation/Skin) Irritant Health_Hazard

Caption: GHS Hazard Pictograms for this compound.

The key R-phrase associated with this chemical is R42/43: May cause sensitization by inhalation and skin contact.[1]

Experimental Protocols: Safe Handling and Personal Protection

Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. The use of a fume hood or a downdraft weighing booth with a HEPA filter is strongly recommended, especially when handling larger quantities.[1] Airflow should be directed away from the operator.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against chemical exposure.

PPE_Workflow Start Before Handling this compound Don_Gloves Wear Impervious Gloves (e.g., PVC, long) Start->Don_Gloves End Proceed with Experiment Don_Overalls Wear Protective Overalls Don_Gloves->Don_Overalls Don_Eye_Protection Wear Safety Glasses or Face Shield Don_Overalls->Don_Eye_Protection Check_Respirator Use a suitable respirator with a medium capacity/efficiency filter if dust inhalation is possible Don_Eye_Protection->Check_Respirator Check_Respirator->End

Caption: Personal Protective Equipment (PPE) Workflow.

  • Gloves: Long, impervious gloves (e.g., PVC) must be worn.[1]

  • Body Protection: Overalls are required to prevent skin contact.[1]

  • Eye Protection: Safety glasses or a face shield must be worn.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, a suitable cartridge respirator should be used.[1]

General Handling and Storage
  • Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[1] Do not breathe dust.[1]

  • Storage: Store in a dry, dark, and well-ventilated place.[1] Keep containers tightly closed when not in use.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Response_Flowchart Exposure Exposure Event Inhalation Wheezing, shortness of breath, asthma Exposure->Inhalation Inhalation Skin_Contact Hives or eczema Exposure->Skin_Contact Skin Contact Eye_Contact Irritation Exposure->Eye_Contact Eye Contact Ingestion Internal discomfort Exposure->Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Remove_to_Fresh_Air Remove to fresh air Inhalation->Remove_to_Fresh_Air Remove_Contaminated_Clothing Remove contaminated clothing Skin_Contact->Remove_Contaminated_Clothing Rinse_Eyes Rinse immediately with cool, clean running water for at least 15 minutes Eye_Contact->Rinse_Eyes Wash_Mouth Wash out mouth with water Ingestion->Wash_Mouth Remove_to_Fresh_Air->Seek_Medical_Attention Wash_Skin Wash skin with soap and water Remove_Contaminated_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Drink_Water Drink plenty of water Wash_Mouth->Drink_Water Drink_Water->Seek_Medical_Attention

Caption: Emergency First Aid Procedures for this compound Exposure.

First Aid Measures
  • Inhalation: If inhaled, the individual may experience wheezing, shortness of breath, or asthma, requiring immediate medical attention.[1]

  • Skin Contact: May cause sensitization, leading to responses such as hives or eczema.[1]

  • Eye Contact: Rinse immediately with cool, clean running water for at least 15 minutes and seek medical attention.[1]

  • Ingestion: Wash out the mouth with water and drink plenty of water. Seek medical advice.[1]

Spills and Disposal
  • Spills: Contain spills and collect any residues.[1] Dispose of the collected material as chemical waste in marked containers according to state and local regulations.[1] Do not allow the substance to enter waterways, sewers, drains, or soil.[1]

  • Disposal: Dispose of all waste according to state and local regulations. Landfill disposal is not recommended.[1]

Exposure Controls

  • Exposure Limit: The recommended Time-Weighted Average (TWA) is 0.1 mg/m³.[1] Regular air monitoring in high-use areas is advisable to ensure exposure levels remain below this limit.

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is imperative that all users familiarize themselves with this information and adhere to the recommended safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Lanasol Yellow 4G: A Technical Guide to its Solubility Profile in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Lanasol Yellow 4G (C.I. Reactive Yellow 39), a widely used reactive azo dye. Understanding the solubility of this compound in different solvents is critical for a variety of applications, ranging from textile dyeing and ink formulation to its potential use in biomedical research and drug delivery systems. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of this compound, a sulfonated azo dye, contains both polar (sulfonate groups) and less polar (aromatic rings) moieties, leading to a complex solubility profile across a range of solvents.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents. It is important to note that while quantitative data for aqueous solutions is available, the solubility in many organic solvents is primarily described in qualitative terms within the scientific literature.

SolventChemical FormulaTypeTemperature (°C)Solubility
WaterH₂OPolar Protic30100 g/L[1]
WaterH₂OPolar Protic90100 g/L[2][3]
EthanolC₂H₅OHPolar ProticNot SpecifiedSoluble (qualitative)
MethanolCH₃OHPolar ProticNot SpecifiedSoluble (qualitative)
AcetoneC₃H₆OPolar AproticNot SpecifiedSoluble (qualitative)
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticNot SpecifiedSoluble (qualitative)

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in various solvents, a standardized experimental protocol is essential. The following outlines a general methodology based on the gravimetric method, which is a common and accurate technique.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the clear, saturated supernatant is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment
  • This compound powder

  • Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Vials or flasks with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Oven or vacuum desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter.

  • Solvent Evaporation and Mass Determination:

    • Transfer the withdrawn sample to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent completely. For volatile organic solvents, this can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye. For water, an oven set at a moderate temperature (e.g., 60-80 °C) can be used. A vacuum desiccator can also be employed to facilitate drying.

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.

    • The solubility is then calculated using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of sample withdrawn (L))

  • Replicates and Controls:

    • The experiment should be performed in triplicate for each solvent and temperature to ensure the reproducibility of the results.

    • A blank control (solvent without the dye) should be included to account for any non-volatile impurities in the solvent.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw known volume of supernatant samp1->samp2 samp3 Filter the sample samp2->samp3 ana1 Transfer to a pre-weighed vial samp3->ana1 ana2 Evaporate solvent completely ana1->ana2 ana3 Weigh the vial with residue ana2->ana3 calc1 Calculate mass of residue ana3->calc1 calc2 Calculate solubility (g/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Lanasol Yellow 4G: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lanasol Yellow 4G

This compound, also known by its Colour Index name Reactive Yellow 39, is a synthetic dye belonging to the single azo class of colorants.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which, in conjunction with aromatic rings, form an extended conjugated system responsible for the absorption of light in the visible spectrum.[2][3] The primary application of this compound is in the dyeing of protein fibers such as wool and silk.[1]

Its classification as a "reactive dye" signifies that it forms a covalent bond with the substrate, leading to high wash fastness.[4] While some suppliers categorize it as a fluorescent dye, detailed photophysical characterization is not well-documented in scientific literature.

Chemical and Physical Properties

Summarized below are the key identifiers and properties of this compound.

PropertyValueReference
Chemical Name disodium 4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonato-phenyl]azo-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichloro-benzenesulfonate[5]
Colour Index Name C.I. Reactive Yellow 39[1]
CAS Number 70247-70-0[6]
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[1][6]
Molecular Weight 699.25 g/mol [1]
Chemical Class Single Azo Dye[1]
Appearance Greenish-yellow powder[1]

Molecular Structure:

Chemical structure of this compound

The structure of this compound features an azo bridge linking two substituted aromatic ring systems, characteristic of azo dyes.[2][7]

Core Principles of Fluorescence (General Overview)

Fluorescence is a photoluminescent process where a molecule absorbs light at a specific wavelength and then rapidly emits light at a longer wavelength. The underlying mechanism is typically explained using a Jablonski diagram.

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[8][9][10] The process begins with the absorption of a photon, which excites an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂).[8][11] This is followed by a rapid, non-radiative process called vibrational relaxation, where the electron loses energy as heat and relaxes to the lowest vibrational level of the S₁ state.[11] The final step is fluorescence, where the electron returns to the ground state (S₀) through the emission of a photon.[8] Because some energy is lost as heat during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon.[11]

Jablonski_Diagram s0_v0 v=0 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v1 v=1 s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Mechanism of Action as a Reactive Dye

The primary function of this compound is to act as a reactive dye for protein fibers like wool. Reactive dyes contain a reactive group that forms a covalent bond with the functional groups present in the fiber. In the case of wool, these are primarily the amino (-NH₂) and thiol (-SH) groups of amino acid residues.[4][12]

The dyeing process typically occurs in an acidic dyebath.[1] Under these conditions, the dye is exhausted onto the fiber. The application of heat facilitates the covalent reaction between the reactive group of the dye and the fiber, resulting in a permanent coloration with high wet fastness.[1][4] An alkaline after-treatment may be used to ensure complete fixation of the dye.[1]

Reactive_Dye_Workflow start Prepare Acidic Dye Bath wetting Wet Out Wool Fiber start->wetting dyeing Dyeing (Heat Application) wetting->dyeing fixation Covalent Bond Formation dyeing->fixation rinsing Rinsing fixation->rinsing after_treatment Alkaline After-treatment (Optional) rinsing->after_treatment final_product Dyed Wool Product after_treatment->final_product

Caption: General workflow for the application of a reactive dye, such as this compound, to wool fiber.

Experimental Protocols

Due to the lack of specific photophysical data for this compound, detailed experimental protocols for its fluorescence analysis cannot be provided. However, a general methodology for characterizing a potentially fluorescent dye is outlined below.

General Protocol for Fluorescence Characterization:

  • Sample Preparation: Prepare a series of dilute solutions of the dye in a suitable solvent (e.g., water, ethanol, or a buffer system relevant to its application). Concentrations should be low enough to avoid inner filter effects.

  • Absorption Spectroscopy: Measure the absorbance spectrum of the dye solution using a UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λ_max_abs).

  • Emission Spectroscopy:

    • Set the excitation wavelength of a fluorometer to the λ_max_abs.

    • Scan a range of longer wavelengths to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_max_em).

  • Excitation Spectroscopy:

    • Set the emission wavelength of the fluorometer to the λ_max_em.

    • Scan a range of shorter wavelengths to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate or fluorescein) with a known quantum yield and similar absorption/emission range.

  • Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) or a frequency-domain fluorometer to measure the fluorescence lifetime.

Conclusion

This compound (C.I. Reactive Yellow 39) is a well-established reactive azo dye used for coloring protein fibers.[1] Its chemical structure, containing an extended conjugated system, is responsible for its color.[2][3] While it is classified as a fluorescent dye, there is a notable absence of specific, quantitative photophysical data in the public domain. The principles and protocols outlined in this guide provide a foundational understanding of how such a dye could be characterized and the general mechanism by which it functions as a reactive colorant. Further research would be required to fully elucidate its specific fluorescent properties. a reactive colorant. Further research would be required to fully elucidate its specific fluorescent properties.

References

Methodological & Application

Application Notes and Protocol for Lanasol Yellow 4G Staining of Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol yellow 4G is a reactive azo dye, also known as C.I. Reactive Yellow 39.[1] While traditionally used in the textile industry, its potential as a fluorescent stain for biological applications is an area of exploratory research.[2][3][4][5][6] These application notes provide a generalized, adapted protocol for the use of this compound for staining fixed cells. It is important to note that specific protocols for this application have not been formally published. Therefore, the following guidelines are based on standard fluorescent staining techniques and will likely require optimization for specific cell types and experimental conditions. The primary challenge in utilizing this compound for fluorescence microscopy is the current lack of publicly available data on its fluorescence emission spectrum. One study has reported an absorbance peak at 400 nm, which can be used as a starting point for excitation.[7]

Product Information

A summary of the known properties of this compound is provided in the table below.

PropertyValueReference
Synonyms C.I. Reactive Yellow 39[1]
CAS Number 70247-70-0[3]
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[3]
Molecular Weight 699.25 g/mol [3]
Absorbance Maximum (λmax) 400 nm[7]
Emission Maximum (λem) Not reported
Appearance Yellow powder

Experimental Protocol

This protocol is a general guideline and should be optimized for your specific cell type and imaging system.

Reagents and Materials
  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Mounting Medium

  • Microscope slides or coverslips

  • Cultured cells

Staining Procedure for Adherent Cells
  • Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. For staining plasma membranes, this step may be omitted.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: To reduce non-specific binding, block the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Staining: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to a working concentration in PBS or Blocking Buffer. Due to the lack of established protocols, a concentration range of 1-10 µM is recommended for initial optimization. Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Staining Procedure for Suspension Cells
  • Cell Preparation: Harvest cells and wash them twice in PBS by centrifugation.

  • Fixation: Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS by centrifugation.

  • Permeabilization (Optional): Resuspend the cell pellet in 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Resuspend the cells in 1% BSA in PBS and incubate for 30-60 minutes.

  • Staining: Resuspend the cell pellet in the this compound staining solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS.

  • Mounting: Resuspend the final cell pellet in a small volume of PBS and apply a drop to a microscope slide. Allow it to air dry slightly before covering with a coverslip and mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Experimental Workflow

Staining_Workflow cluster_prep Cell Preparation cluster_processing Cell Processing cluster_staining Staining & Imaging cell_culture Cell Culture wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (optional, e.g., 0.1% Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., 1% BSA) wash3->blocking staining This compound Staining blocking->staining wash4 Wash with PBS staining->wash4 mounting Mounting wash4->mounting imaging Fluorescence Microscopy mounting->imaging

Figure 1. General workflow for this compound staining of fixed cells.

Data Presentation

Due to the lack of specific data for this compound in cell staining, the following table presents hypothetical parameters for optimization. Researchers should perform a systematic titration of each parameter to determine the optimal conditions for their experiments.

ParameterRecommended Range for OptimizationNotes
Fixative Concentration 2-4% ParaformaldehydeMethanol fixation may also be tested but can affect some epitopes.
Fixation Time 10-30 minutesOver-fixation can mask antigens and increase autofluorescence.
Permeabilization Time 5-20 minutesAdjust based on cell type and target accessibility.
This compound Concentration 0.5 - 20 µMStart with a lower concentration to minimize background.
Staining Time 15 - 90 minutesLonger incubation may increase signal but also background.
Excitation Wavelength ~400 nmBased on the reported absorbance maximum.[7]
Emission Filter To be determinedStart with a broad blue or green filter and optimize.

Troubleshooting

A summary of common issues in fluorescent staining and their potential solutions is provided below.

ProblemPossible CauseSuggested Solution
Weak or No Signal - Low dye concentration- Insufficient incubation time- Inappropriate excitation/emission filters- Increase this compound concentration- Increase incubation time- Use a spectrophotometer to determine the emission maximum of the dye and select appropriate filters.
High Background - High dye concentration- Insufficient washing- Inadequate blocking- Decrease this compound concentration- Increase the number and duration of wash steps- Increase blocking time or try a different blocking agent.
Photobleaching - High intensity of excitation light- Prolonged exposure to light- Reduce the intensity of the excitation light- Minimize exposure time during imaging- Use an anti-fade mounting medium.

Conclusion

This compound presents a potential, yet unvalidated, tool for fluorescent staining of fixed cells. The provided protocol offers a starting point for researchers interested in exploring its utility. Significant optimization, particularly in determining the optimal staining concentration and, most critically, the fluorescence emission spectrum, will be necessary for successful application. Researchers are encouraged to perform control experiments and systematically validate their staining results.

References

Application Notes and Protocols for Lanasol Yellow 4G in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield established and validated protocols for the use of Lanasol Yellow 4G (also known as C.I. Reactive Yellow 39) in immunofluorescence microscopy. The information available primarily pertains to its application as a textile dye. While it is sold by some vendors as a "multifunctional dye" for biological experiments, specific procedural details for cell or tissue staining are not documented in the scientific literature found.[1][2][3][4][5][6][7][8][9]

This document, therefore, provides a hypothetical framework and a series of experimental guidelines for researchers interested in exploring the potential of this compound as a fluorescent stain in microscopy. The protocols outlined below are based on standard immunofluorescence techniques and would require significant optimization and validation.

Introduction to this compound

Characterization of Fluorescent Properties (Essential First Step)

Before attempting any staining protocol, the fundamental fluorescent properties of this compound in relevant biological buffers must be determined.

Objective: To determine the excitation and emission spectra of this compound.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Spectrofluorometer

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a series of dilutions of the stock solution in PBS to find a suitable concentration for spectral analysis (e.g., 1 µM to 100 µM).

  • Using a spectrofluorometer, measure the absorbance spectrum to confirm the 400 nm peak.

  • To determine the excitation spectrum, set the emission wavelength to an estimated value (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

  • To determine the emission spectrum, set the excitation wavelength to the peak identified in the previous step and scan a range of emission wavelengths.

  • Record the peak excitation and emission wavelengths.

Data Presentation:

The results of these measurements should be recorded in a table similar to the template below.

ParameterValueNotes
Peak Excitation (nm) Experimental ValueIn PBS, pH 7.4
Peak Emission (nm) Experimental ValueIn PBS, pH 7.4
Absorbance Max (nm) ~400In aqueous solution
Stokes Shift (nm) Calculated ValueEmission Peak - Excitation Peak
Optimal Concentration Experimental ValueConcentration with best signal-to-noise

Hypothetical Protocol for Use as a Counterstain in Immunofluorescence

This protocol assumes that this compound might be used as a general cellular or extracellular matrix stain, similar to how other dyes are used for context in immunofluorescence.

Experimental Workflow for Protocol Development:

G cluster_prep Cell Preparation cluster_immuno Immunostaining cluster_lanasol This compound Staining (Optimization Required) cluster_final Final Steps cell_culture Culture cells on coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab lanasol_stain Incubate with this compound (Test various concentrations and times) secondary_ab->lanasol_stain mounting Mount coverslips lanasol_stain->mounting imaging Image with fluorescence microscope mounting->imaging G cluster_characterization Physicochemical Characterization cluster_staining Staining Protocol Development cluster_application Application & Validation spectral Determine Excitation/ Emission Spectra concentration Optimize Concentration spectral->concentration solubility Test Solubility in Biological Buffers solubility->concentration photostability Assess Photostability time Optimize Incubation Time concentration->time specificity Assess Staining Specificity time->specificity colocalization Co-localization with Known Markers specificity->colocalization live_dead Live/Fixed Cell Compatibility specificity->live_dead validation Validate in a Known Biological Model colocalization->validation

References

Application Notes and Protocols: Lanasol Yellow 4G for Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a reactive azo dye traditionally used in the textile industry for dyeing protein fibers such as wool and silk.[1][2] Its reactive nature allows it to form strong, covalent bonds with the functional groups present in these fibers, resulting in excellent color fastness.[3] This characteristic presents a compelling opportunity for its application in histological staining, where permanent and robust labeling of tissue components is highly desirable.

Reactive dyes, in general, have been explored as substitutes for traditional stains like eosin in histopathology.[4] The formation of covalent crosslinks between the dye and tissue components offers high resistance to wet treatments and photofading.[4] This document provides a detailed, step-by-step guide for the proposed use of this compound in tissue staining, based on the principles of reactive dyeing of protein fibers. It is important to note that this protocol is a starting point for research and will likely require optimization for specific tissue types and applications.

Chemical and Physical Properties

PropertyValueSource
C.I. Name Reactive Yellow 39[1][5]
CAS Number 70247-70-0[5][6]
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[6]
Molecular Weight 699.25 g/mol [6]
Appearance Yellow powder[7]
Solubility in Water 100 g/L at 90°C[1]
Maximum Absorbance (λmax) 400 nm[8]

Mechanism of Action

This compound is a reactive dye, meaning it contains a reactive group that can form a covalent bond with suitable functional groups in the substrate. In the context of tissue staining, the primary targets are the nucleophilic groups found in proteins, such as the amino (-NH₂), hydroxyl (-OH), and thiol (-SH) groups of amino acid residues (e.g., lysine, serine, cysteine).

The staining process is a two-stage mechanism:

  • Exhaustion/Adsorption: The initial attraction and diffusion of the anionic dye molecules into the positively charged tissue sections under acidic conditions.[2][9]

  • Fixation: The formation of a stable, covalent bond between the reactive group of the dye and the functional groups within the tissue proteins. This reaction is typically facilitated by a change to an alkaline pH.[3][9]

This covalent linkage ensures the dye is permanently bound to the tissue, providing high stability and resistance to subsequent washing and clearing steps.

Experimental Protocols

Note: This is a proposed protocol and should be optimized for specific applications.

Materials
  • This compound (C.I. Reactive Yellow 39)

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled or deionized water

  • Acidic Buffer (e.g., 0.1 M Acetate Buffer, pH 5.0 - 6.0)

  • Alkaline Buffer (e.g., 0.1 M Sodium Bicarbonate Buffer, pH 8.5)

  • Staining jars

  • Mounting medium and coverslips

Protocol for Staining Paraffin-Embedded Sections
  • Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Transfer to 100% Ethanol: 2 changes, 3 minutes each. c. Transfer to 95% Ethanol: 1 change, 3 minutes. d. Transfer to 70% Ethanol: 1 change, 3 minutes. e. Rinse in distilled water.

  • Acidic Dye Adsorption (Exhaustion): a. Prepare a 0.1% (w/v) stock solution of this compound in distilled water. b. Prepare the staining solution by diluting the stock solution 1:10 in acidic buffer (pH 5.0 - 6.0) to a final concentration of 0.01%. c. Immerse slides in the acidic staining solution at 70-75°C for 15-20 minutes.[1] This step facilitates the initial binding of the dye to the tissue.

  • Rinsing: a. Briefly rinse the slides in distilled water to remove excess, unbound dye.

  • Alkaline Fixation: a. Immerse slides in the alkaline buffer (pH 8.5) at 80°C for 15 minutes.[1] This step promotes the covalent reaction between the dye and the tissue proteins.

  • Washing: a. Wash slides thoroughly in running tap water for 5 minutes to remove any remaining unfixed dye. b. Rinse in distilled water.

  • Dehydration and Clearing: a. Dehydrate the sections through graded alcohols: 70%, 95%, and 100% ethanol, 3 minutes each. b. Clear in Xylene: 2 changes, 3 minutes each.

  • Mounting: a. Apply a drop of mounting medium to the tissue section and place a coverslip.

Data Presentation

Quantitative Performance Data (from textile dyeing applications)
ParameterObservationSource
Dye Exhaustion on Wool Fiber 96% of the dye was exhausted onto the fiber from the dye bath.[2]
Dye Removal during After-treatment Approximately 1% of the dye was removed from the fiber during alkaline after-treatment.[2]
Optimal pH for Dyeing (Acid Bath) pH 5.0 - 6.0[1]
Optimal pH for Fixation (Post-treatment) pH 8.5[1]

Mandatory Visualizations

Signaling Pathway of this compound Covalent Bonding

G cluster_0 Tissue Protein cluster_1 This compound Protein Protein with Nucleophilic Groups (-NH2, -OH, -SH) Covalent_Bond Formation of Covalent Bond Protein->Covalent_Bond Dye This compound (with reactive group) Dye->Covalent_Bond Alkaline_pH Alkaline pH (e.g., pH 8.5) Alkaline_pH->Covalent_Bond facilitates Stained_Tissue Covalently Stained Tissue (High Fastness) Covalent_Bond->Stained_Tissue

Caption: Covalent bonding mechanism of this compound with tissue proteins.

Experimental Workflow for Tissue Staining

G Start Start: Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene, Graded Ethanol) Start->Deparaffinization Acidic_Staining Acidic Dye Adsorption (pH 5-6, 70-75°C) Deparaffinization->Acidic_Staining Rinse1 Rinse (Distilled Water) Acidic_Staining->Rinse1 Alkaline_Fixation Alkaline Fixation (pH 8.5, 80°C) Rinse1->Alkaline_Fixation Wash Thorough Washing (Tap Water) Alkaline_Fixation->Wash Dehydration Dehydration & Clearing (Graded Ethanol, Xylene) Wash->Dehydration Mounting Mounting Dehydration->Mounting End End: Stained Slide for Microscopy Mounting->End

Caption: Step-by-step workflow for this compound tissue staining.

Safety Precautions

This compound is a chemical dye and should be handled with appropriate safety measures.[7]

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

  • Inhalation: Avoid inhaling the dye powder. Use a dust mask or work in a well-ventilated area when handling the powder.[7]

  • Skin Contact: Avoid direct contact with the skin.[7]

  • Disposal: Dispose of dye solutions and waste according to local regulations.[7]

Conclusion

This compound holds promise as a robust and permanent stain for histological applications due to its ability to form covalent bonds with tissue components. The provided protocol, adapted from textile dyeing methodologies, offers a foundational procedure for researchers to explore its potential. Further optimization of parameters such as dye concentration, pH, temperature, and incubation times will be necessary to achieve optimal staining for various tissue types and research questions. The high fastness properties of reactive dyes like this compound could offer significant advantages in applications requiring harsh subsequent treatments or long-term archival stability.

References

Application Notes and Protocols for Advanced Oxidation Process for Lanasol Yellow 4G Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the degradation of the azo dye Lanasol Yellow 4G using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers in setting up and conducting experiments for the efficient removal of this pollutant from aqueous solutions.

Introduction to this compound and Advanced Oxidation Processes

This compound is a reactive azo dye used in the textile industry.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are often resistant to conventional wastewater treatment methods due to their complex aromatic structures.[1] Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants into simpler and less harmful compounds.[1] Common AOPs include Fenton and photo-Fenton processes, photocatalysis using semiconductors like titanium dioxide (TiO₂), and ozonation.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation of this compound and other similar azo dyes using different AOPs, as reported in various studies. This allows for a comparative assessment of the efficiency of each method under specific conditions.

Table 1: Photo-Fenton Degradation of this compound

CatalystInitial Dye Concentration (ppm)Reaction Time (min)Degradation Efficiency (%)pHReference
Natural Zeolite (Zini)1503087.42.5[1]
CO₂-Laser Treated Natural Zeolite (ZL₅₅₀¹⁵)150571.92.5[1]
CO₂-Laser Treated Natural Zeolite (ZL₅₅₀¹⁵)1503092.02.5[1]

Table 2: Comparative Degradation of Azo Dyes using various AOPs

AOP MethodDye TypeCatalyst/OxidantInitial ConcentrationReaction TimeDegradation/Decolorization Efficiency (%)pHReference
Photo-FentonAcid Orange 24Fe²⁺/H₂O₂Not Specified50 kJ/L accumulated energy>85 (discoloration)Not Specified[4]
PhotocatalysisMethylene BlueTiO₂10 mg/L180 minNot SpecifiedNot Specified[5]
OzonationDisperse Yellow 42Fe-loaded Zeolite100 ppm30 minNot SpecifiedNot Specified[6]
FentonAcid Light Yellow 2GFeSO₄/H₂O₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

This section provides detailed methodologies for the key AOP experiments for the degradation of this compound.

Protocol 1: Heterogeneous Photo-Fenton Degradation of this compound using Natural Zeolite

This protocol is adapted from the study by Correa-Coyac et al. (2023).[1]

Materials:

  • This compound (C₁₉H₁₂BrCl₂N₅Na₂O₈S₂)

  • Natural Zeolite (catalyst)

  • Ferric Chloride (FeCl₃)

  • Hydrogen Peroxide (H₂O₂, 30% or 50%)[1]

  • Hydrochloric Acid (HCl) for pH adjustment

  • Deionized Water

  • Pyrex glass reactor (500 mL)

  • UV-A lamp (e.g., 13 W, λmax = 355 nm)[1]

  • Magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water. For experiments, dilute the stock solution to the desired initial concentration (e.g., 150 ppm).[1]

  • Catalyst Preparation (Optional): If using treated zeolite, prepare it according to the specific modification procedure (e.g., CO₂-laser radiation).[1]

  • Experimental Setup:

    • Place 350 mL of the 150 ppm this compound solution into the 500 mL Pyrex glass reactor.[1]

    • Add 20 mg of the natural zeolite catalyst to the solution.[1]

    • Add 28 mg of FeCl₃ to the reactor.[1]

    • Adjust the pH of the solution to 2.5 using hydrochloric acid.[1]

    • Place the reactor on a magnetic stirrer and set the stirring speed to 700 rpm.[1]

  • Initiation of the Reaction:

    • Add 4 mL of hydrogen peroxide to the solution.[1]

    • Immediately turn on the UV-A lamp submerged in the solution.[1]

    • Start the timer for the reaction.

  • Monitoring the Degradation:

    • At regular time intervals (e.g., 0, 5, 10, 15, 30 minutes), withdraw a small aliquot of the solution.

    • Centrifuge the sample to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 400 nm) using a UV-Vis spectrophotometer.[1]

    • A calibration curve of known this compound concentrations should be prepared beforehand to determine the concentration from the absorbance values.[1]

  • Calculation of Degradation Efficiency:

    • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Homogeneous Fenton Degradation of Azo Dyes

This is a general protocol for a homogeneous Fenton process, which can be adapted for this compound.

Materials:

  • This compound

  • Ferrous Sulfate (FeSO₄·7H₂O)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment and reaction quenching

  • Deionized Water

  • Glass reactor

  • Magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of Ferrous Sulfate.

  • Experimental Setup:

    • In a glass reactor, add a specific volume of the this compound solution of known concentration.

    • Adjust the initial pH of the solution to the desired value (typically acidic, around 3-4) using H₂SO₄ or HCl.

    • Place the reactor on a magnetic stirrer.

  • Initiation of the Reaction:

    • Add the required amount of FeSO₄ solution to the reactor to achieve the desired Fe²⁺ concentration.

    • Add the required amount of H₂O₂ to start the reaction.

  • Monitoring the Degradation:

    • Follow the same procedure as in Protocol 1 (steps 5 and 6) to monitor the degradation of the dye.

  • Reaction Termination:

    • To stop the reaction at a specific time, raise the pH to above 7 using NaOH. This will precipitate the iron as Fe(OH)₃.

Protocol 3: Photocatalytic Degradation using TiO₂

This is a general protocol for the photocatalytic degradation of azo dyes using TiO₂.

Materials:

  • This compound

  • Titanium Dioxide (TiO₂, e.g., Degussa P25)

  • Deionized Water

  • Photoreactor with a UV or visible light source

  • Magnetic stirrer

  • Air pump or bubbler (optional, for aeration)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Suspension:

    • Disperse a specific amount of TiO₂ catalyst in a known volume of this compound solution of a certain concentration.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Initiation of Photocatalysis:

    • Turn on the light source to initiate the photocatalytic reaction.

    • If aeration is required, start the air pump.

  • Monitoring the Degradation:

    • At regular time intervals, take samples from the reactor.

    • Centrifuge or filter the samples to remove the TiO₂ particles.

    • Analyze the supernatant using a UV-Vis spectrophotometer as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of the described AOPs and a typical experimental workflow.

AOP_Mechanisms cluster_fenton Fenton & Photo-Fenton Process cluster_photocatalysis Photocatalysis (TiO₂) cluster_ozonation Ozonation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ H2O2->OH_radical + UV Light (Photolysis) Fe3 Fe³⁺ OH_radical->Fe3 + Fe²⁺ Fe3->Fe2 + H₂O₂ Fe3->Fe2 + UV Light (Photo-reduction) OH_ion OH⁻ UV_light UV Light TiO2 TiO₂ e_cb e⁻ (conduction band) TiO2->e_cb h_vb h⁺ (valence band) TiO2->h_vb Light Light (hν ≥ Eg) Light->TiO2 O2_superoxide •O₂⁻ (Superoxide radical) e_cb->O2_superoxide + O₂ OH_radical2 •OH h_vb->OH_radical2 + H₂O/OH⁻ O2 O₂ H2O H₂O O3 O₃ (Ozone) Degradation_direct Degradation Products O3->Degradation_direct Direct reaction OH_radical3 •OH O3->OH_radical3 + OH⁻ (Indirect reaction) Pollutant Organic Pollutant OH_ion2 OH⁻ Degradation_indirect Degradation Products OH_radical3->Degradation_indirect + Pollutant

Caption: General mechanisms of Fenton/Photo-Fenton, Photocatalysis, and Ozonation processes.

Experimental_Workflow prep 1. Preparation of this compound Solution setup 2. Experimental Setup (Reactor, Catalyst, Reagents) prep->setup ph_adjust 3. pH Adjustment setup->ph_adjust initiation 4. Initiation of AOP (Add Oxidant / Turn on Light) ph_adjust->initiation sampling 5. Sampling at Time Intervals initiation->sampling analysis 6. Sample Analysis (e.g., UV-Vis Spectroscopy) sampling->analysis calc 7. Calculation of Degradation Efficiency analysis->calc

Caption: A typical experimental workflow for AOP-based dye degradation studies.

Logical_Relationship AOP Advanced Oxidation Process ROS Reactive Oxygen Species (e.g., •OH) AOP->ROS generates Degradation Degradation ROS->Degradation Lanasol This compound (Complex Organic Molecule) Lanasol->Degradation is subjected to Intermediates Simpler Organic Intermediates Degradation->Intermediates Mineralization Mineralization Intermediates->Mineralization Final_Products CO₂, H₂O, Inorganic Ions Mineralization->Final_Products

Caption: Logical relationship of the AOP degradation pathway for this compound.

References

Application Notes and Protocols for the Photocatalytic Degradation of Lanasol Yellow 4G in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photocatalytic degradation of the azo dye Lanasol Yellow 4G, a common contaminant in textile industry wastewater. The document outlines the underlying principles, detailed experimental protocols, and quantitative data to facilitate research and development in wastewater treatment technologies.

Introduction

This compound is a reactive azo dye known for its complex aromatic structure, making it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into benign substances like CO₂ and H₂O.[1] This process utilizes semiconductor photocatalysts that, upon activation by a suitable light source, generate highly reactive oxygen species (ROS), which are responsible for the degradation of the dye molecules.[1]

The general mechanism involves the excitation of the photocatalyst by photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs. These charge carriers react with water and dissolved oxygen to produce potent oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which then attack and break down the complex dye structure.

Quantitative Data Presentation

The efficiency of photocatalytic degradation of this compound is influenced by various experimental parameters. The following tables summarize key quantitative data from studies on this compound and other representative azo dyes to provide a comparative perspective.

Table 1: Photocatalytic Degradation of this compound using Natural Zeolite Catalyst

Time (min)Degradation Efficiency (%) with Natural Zeolite (Zini)Degradation Efficiency (%) with CO₂-Laser Treated Natural Zeolite (ZL₅₅₀¹⁵)
542.771.9
3087.492.0
Experimental Conditions: Initial Dye Concentration = 150 ppm; Catalyst: Natural Zeolite (20 mg) and FeCl₃ (28 mg) in 350 mL solution; Light Source: 13 W UV-A lamp (λmax = 355 nm); Stirring Speed: 700 rpm.[2]

Table 2: Influence of Operational Parameters on Azo Dye Photocatalytic Degradation Efficiency (General Data)

ParameterConditionTypical Degradation Efficiency (%)Reference
pH Acidic (e.g., pH 3-5)Often higher for many azo dyes[3]
Neutral (e.g., pH 7)Varies with dye and catalyst[2]
Alkaline (e.g., pH > 8)Can be optimal for certain dyes[4]
Catalyst Dosage Low (e.g., < 0.5 g/L)Efficiency increases with dosage[5]
Optimal (e.g., 1-2 g/L)Maximum efficiency achieved[5]
High (e.g., > 2.5 g/L)Efficiency may decrease due to light scattering[5]
Initial Dye Concentration Low (e.g., < 20 mg/L)Higher degradation rates[2]
High (e.g., > 100 mg/L)Lower degradation rates due to reduced light penetration[2]

Table 3: Kinetic Models for Azo Dye Photocatalytic Degradation

Kinetic ModelDescriptionApplicability
Pseudo-First-Order The reaction rate is proportional to the concentration of the dye. The degradation rate constant (k) is determined from the slope of ln(C₀/C) vs. time.Widely used to describe the photocatalytic degradation of various azo dyes.[4][5][6]
Langmuir-Hinshelwood This model relates the degradation rate to the adsorption of the dye on the catalyst surface. It is often simplified to a pseudo-first-order model at low initial dye concentrations.Provides insights into the surface reaction mechanism and is frequently applied to heterogeneous photocatalysis.[5][7]

Experimental Protocols

This section provides a generalized, step-by-step protocol for conducting a laboratory-scale photocatalytic degradation experiment for this compound.

3.1. Materials and Reagents

  • This compound dye

  • Photocatalyst (e.g., TiO₂, ZnO, or custom-synthesized catalyst)

  • Deionized (DI) water

  • Acids (e.g., HCl or H₂SO₄) and bases (e.g., NaOH) for pH adjustment

  • Photoreactor (e.g., batch reactor with a quartz window)

  • Light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer and stir bar

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters (0.22 or 0.45 µm)

  • pH meter

  • Standard laboratory glassware

3.2. Preparation of Solutions

  • Dye Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 500 mg/L) by dissolving a precisely weighed amount of the dye in DI water.

  • Working Solutions: Prepare the desired concentrations of the dye solution for the experiments (e.g., 10-150 mg/L) by diluting the stock solution with DI water.

3.3. Photocatalytic Degradation Procedure

  • Reactor Setup: Add a specific volume of the this compound working solution to the photoreactor.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value using dilute acid or base solutions.

  • Catalyst Addition: Disperse the predetermined amount of photocatalyst into the dye solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is established between the dye and the catalyst surface.[1] This step is crucial to differentiate between removal by adsorption and removal by photocatalysis.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Start a timer simultaneously.

  • Sample Collection: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes). The '0' time sample should be taken after the dark adsorption step but just before turning on the light.

  • Sample Preparation for Analysis: Immediately after collection, centrifuge the aliquots or pass them through a syringe filter to remove the photocatalyst particles. This step is essential to stop the photocatalytic reaction in the collected sample.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound, which is approximately 396 nm.[8] Use DI water as a blank.

  • Data Analysis: Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance at time t=0 (after the dark adsorption phase), and Aₜ is the absorbance at time t.

Mandatory Visualizations

4.1. Experimental Workflow

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock and Working Solutions prep_catalyst Weigh Photocatalyst add_dye Add Dye Solution to Reactor prep_catalyst->add_dye adjust_ph Adjust Initial pH add_dye->adjust_ph add_catalyst Disperse Photocatalyst adjust_ph->add_catalyst dark_adsorption Stir in Dark (30-60 min) add_catalyst->dark_adsorption illuminate Turn on Light Source dark_adsorption->illuminate sampling Collect Aliquots at Regular Intervals illuminate->sampling separate_catalyst Centrifuge/Filter Samples sampling->separate_catalyst measure_absorbance UV-Vis Spectrophotometry (λmax ≈ 396 nm) separate_catalyst->measure_absorbance calculate_efficiency Calculate Degradation Efficiency and Kinetics measure_absorbance->calculate_efficiency

Caption: Experimental workflow for photocatalytic degradation.

4.2. Proposed Signaling Pathway for Degradation

G cluster_catalyst Photocatalyst Surface cluster_ros ROS Generation cluster_degradation Dye Degradation catalyst Photocatalyst (e.g., TiO₂) e_cb e⁻ (conduction band) catalyst->e_cb h_vb h⁺ (valence band) catalyst->h_vb light Light (hν ≥ Eg) light->catalyst o2 O₂ e_cb->o2 h2o H₂O h_vb->h2o oh_neg OH⁻ h_vb->oh_neg o2_rad •O₂⁻ (Superoxide radical) o2->o2_rad oh_rad •OH (Hydroxyl radical) h2o->oh_rad oh_neg->oh_rad ly4g This compound (Azo Dye) o2_rad->ly4g oh_rad->ly4g intermediates Aromatic Intermediates (e.g., substituted phenols, anilines) ly4g->intermediates Azo bond cleavage, hydroxylation mineralization Mineralization Products (CO₂, H₂O, inorganic ions) intermediates->mineralization Ring opening

Caption: Proposed degradation pathway of this compound.

References

Lanasol Yellow 4G: Application Notes and Protocols for Environmental Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, a reactive azo dye, presents potential as a tracer dye in various environmental studies, including hydrogeological and soil science investigations. Its distinct color and water solubility make it a candidate for tracing water flow paths, understanding solute transport, and characterizing subsurface environments. These application notes provide an overview of its properties, protocols for its use, and a summary of relevant data. It is important to note that while general principles of dye tracing are well-established, specific quantitative data for this compound as an environmental tracer is limited. The following protocols and data are based on the known properties of this compound and analogous reactive dyes.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[1]
Molecular Weight 699.25 g/mol N/A
CAS Number 70247-70-0[1]
Appearance Yellow to orange powderN/A
Maximum Absorbance (λmax) 400 nm[2]

Applications in Environmental Studies

This compound can be utilized in a range of environmental tracing applications:

  • Groundwater Tracing: To determine the direction and velocity of groundwater flow, identify connections between sinkholes and springs in karst environments, and delineate contaminant transport pathways.[3]

  • Soil Column Studies: To investigate solute transport mechanisms, including advection, dispersion, and retardation in different soil types. This is crucial for understanding nutrient leaching, pollutant migration, and the effectiveness of soil remediation techniques.

  • Surface Water Studies: To measure flow rates and dispersion characteristics in rivers and streams.

Quantitative Data

The following table summarizes key quantitative parameters for this compound as a tracer dye. Note: Due to a lack of specific studies on this compound for environmental tracing, some values are estimates based on typical ranges for similar reactive azo dyes.

ParameterTypical Value/RangeNotes
Detection Limit in Water (UV-Vis) 0.1 - 1.0 mg/LDependent on instrument sensitivity and water turbidity.
Detection Limit in Soil (UV-Vis) 1 - 5 mg/kgDependent on soil type and extraction efficiency.
Sorption Coefficient (Kd) 0.5 - 10 L/kgHighly dependent on soil organic matter and clay content. Higher values indicate greater sorption and retardation.[4][5]
Retardation Factor (R) 1.5 - 20Calculated based on the sorption coefficient and soil bulk density. A higher factor indicates slower movement relative to water.
Degradation Rate VariableSubject to photodegradation in sunlit surface waters and potential microbial degradation in soil and groundwater.

Experimental Protocols

Protocol 1: Groundwater Tracing

This protocol outlines the steps for a qualitative groundwater trace to establish a hydraulic connection between a source (e.g., sinkhole) and a discharge point (e.g., spring).

1. Preliminary Site Assessment:

  • Identify potential injection and monitoring locations.
  • Collect background water samples from monitoring points to test for pre-existing fluorescent compounds.

2. Tracer Injection:

  • Dissolve a pre-determined amount of this compound in a known volume of water. The amount will depend on the scale of the study and expected dilution.
  • Introduce the dye solution into the injection point (e.g., pour into a sinking stream).
  • Record the time and volume of injection.

3. Sample Collection:

  • Deploy activated charcoal packets at monitoring locations to passively adsorb the dye over time.[6]
  • Collect water samples at regular intervals from the monitoring points.

4. Sample Analysis (Water Samples):

  • Measure the absorbance of the water samples at 400 nm using a UV-Vis spectrophotometer.[2]
  • Compare the absorbance to a standard calibration curve to determine the dye concentration.

5. Sample Analysis (Charcoal Packets):

  • Elute the dye from the charcoal packets using a suitable solvent (e.g., a basic alcohol solution).[6]
  • Analyze the eluent for the presence of this compound using a UV-Vis spectrophotometer.

Protocol 2: Soil Column Transport Study

This protocol describes a laboratory experiment to determine the transport parameters of this compound in a specific soil type.

1. Soil Column Preparation:

  • Pack a chromatography column with the soil of interest to a known bulk density.
  • Saturate the column with a background electrolyte solution (e.g., 0.01 M CaCl₂).

2. Tracer Application:

  • Introduce a pulse of this compound solution of known concentration to the top of the column.
  • Maintain a constant flow of the background electrolyte solution through the column.

3. Effluent Collection:

  • Collect the effluent from the bottom of the column at regular time intervals using a fraction collector.

4. Data Analysis:

  • Measure the concentration of this compound in each effluent fraction using a UV-Vis spectrophotometer at 400 nm.[2]
  • Plot the normalized concentration (C/C₀) versus time to generate a breakthrough curve.
  • Use the breakthrough curve to calculate transport parameters such as the retardation factor and dispersion coefficient.

Visualizations

experimental_workflow_groundwater cluster_prep Preparation Phase cluster_field Fieldwork cluster_lab Laboratory Analysis prep1 Site Assessment prep2 Background Sampling prep1->prep2 field1 Tracer Injection prep2->field1 field2 Sample Collection (Water & Charcoal) field1->field2 lab1 Sample Preparation (Elution of Charcoal) field2->lab1 lab2 UV-Vis Spectrophotometry (400 nm) lab1->lab2 lab3 Data Analysis lab2->lab3

Caption: Workflow for a groundwater tracing experiment.

experimental_workflow_soil_column cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis setup1 Soil Column Packing setup2 Column Saturation setup1->setup2 exp1 Tracer Application setup2->exp1 exp2 Effluent Collection exp1->exp2 an1 UV-Vis Spectrophotometry (400 nm) exp2->an1 an2 Generate Breakthrough Curve an1->an2 an3 Calculate Transport Parameters an2->an3

Caption: Workflow for a soil column transport study.

logical_relationships cluster_advantages Advantages cluster_disadvantages Disadvantages & Considerations adv1 High Visibility adv2 Water Soluble adv3 Distinct λmax (400 nm) dis1 Potential for Sorption dis2 Limited Tracer-Specific Data dis3 Photodegradation Potential dis4 Potential for Microbial Degradation tracer This compound as a Tracer tracer->adv1 tracer->adv2 tracer->adv3 tracer->dis1 tracer->dis2 tracer->dis3 tracer->dis4

Caption: Advantages and disadvantages of this compound.

References

Application Notes and Protocols for Lanasol Yellow 4G Removal from Water Using Adsorption Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol yellow 4G (CI Reactive Yellow 39) is a reactive azo dye widely used in the textile industry for dyeing wool and other fibers.[1][2] Due to its complex aromatic structure and the presence of azo bonds (–N=N–), it is resistant to biodegradation and can persist in the environment, posing potential risks to human health and aquatic ecosystems.[3] Adsorption has emerged as a promising and effective technique for the removal of such dyes from wastewater due to its simplicity, cost-effectiveness, and the availability of a wide range of adsorbent materials.[4][5]

These application notes provide a comprehensive overview of various adsorption techniques for the removal of this compound from aqueous solutions. Detailed experimental protocols for batch adsorption studies are presented, along with a comparative summary of the performance of different adsorbents.

Adsorbent Materials for this compound Removal

A variety of materials have been investigated for their potential to adsorb reactive dyes like this compound. The choice of adsorbent depends on factors such as cost, availability, adsorption capacity, and reusability. Key categories of adsorbents include:

  • Carbon-Based Adsorbents: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure.[6] It can be produced from various precursors, including agricultural waste, making it a potentially low-cost option.[7][8]

  • Chitosan-Based Adsorbents: Chitosan, a biopolymer derived from chitin, possesses amino and hydroxyl groups that make it an excellent candidate for adsorbing dyes.[9][10] Its performance can be enhanced through chemical modifications and compositing.[11][12]

  • Clay Minerals: Natural clays like bentonite and kaolinite are abundant and inexpensive adsorbents.[13][14] Their negatively charged surfaces facilitate the adsorption of cationic dyes, and modifications can improve their affinity for anionic dyes like this compound.[15][16]

  • Zeolites: These are microporous aluminosilicate minerals that can act as effective adsorbents and catalysts for dye degradation.[3][17]

  • Waste Biomass: Various forms of agricultural and industrial waste, such as gallinaceous feathers, have been explored as low-cost alternatives for dye removal.[1][18]

Comparative Performance of Adsorbents

The efficiency of different adsorbents for removing dyes is typically evaluated based on their maximum adsorption capacity (q_max), which is often determined by fitting experimental data to isotherm models like the Langmuir and Freundlich models. The kinetics of the adsorption process are also crucial and are often described by pseudo-first-order and pseudo-second-order models.

Table 1: Comparative Adsorption Capacities of Various Adsorbents for Reactive Dyes (Including this compound)

AdsorbentTarget DyeMaximum Adsorption Capacity (mg/g)Optimal pHReference
Gallinaceous FeathersThis compound1502.0 - 4.0[1][18]
Natural Zeolite (modified)This compoundNot specified, but enhanced degradation observed-[3][17]
APTES-modified Spent Coffee GroundsReactive Yellow 2158.492.0[19]
Commercial Activated CarbonReactive Bezactiv Yellow>100 (inferred from high removal efficiency)-[20]
Chitosan-Polyvinylpolypyrrolidone (PVPP) CompositeOrange G (azo dye)- (58% removal efficiency)-[11]
Purified BentoniteAnionic textile dye294-[16]

Note: Direct comparative data for this compound across a wide range of adsorbents is limited. This table includes data for similar reactive and anionic dyes to provide a broader perspective.

Experimental Protocols

The following sections detail the standard experimental protocols for evaluating the adsorption of this compound.

Preparation of Adsorbent

The preparation method varies depending on the type of adsorbent used.

  • Activated Carbon from Biomass (e.g., Passion Fruit Leaf):

    • Wash the raw material (e.g., passion fruit leaves) with tap and distilled water to remove impurities.[21]

    • Dry the material in an oven at 80 °C.[21]

    • Grind and sieve the dried material to a desired particle size (e.g., <150 µm).[21]

    • For chemical activation, impregnate the powder with an activating agent (e.g., NaOH).[21]

    • Carbonize the impregnated material in a furnace under an inert atmosphere (e.g., nitrogen flow) at a specific temperature (e.g., 400 °C) for a set duration.[22]

    • Wash the resulting activated carbon with dilute acid (e.g., HCl) and then with distilled water until the pH is neutral.

    • Dry the final activated carbon product.

  • Chitosan Beads:

    • Dissolve chitosan powder in an acetic acid solution.

    • Precipitate the chitosan solution in a coagulation bath (e.g., NaOH solution) to form beads.

    • Wash the beads with distilled water until neutral.

    • Dry the chitosan beads. For enhanced properties, cross-linking agents can be introduced during the synthesis process.[10]

Batch Adsorption Experiments

Batch experiments are conducted to determine the effects of various parameters on the adsorption process and to find the equilibrium and kinetic data.[23][24]

a. Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye powder in deionized water.[24] Working solutions of desired concentrations are then prepared by diluting the stock solution.

b. Adsorption Procedure:

  • Add a known mass of the adsorbent to a series of flasks containing a fixed volume of the this compound solution of a specific initial concentration.[23]

  • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.[24]

  • Agitate the flasks in a shaker at a constant speed (e.g., 120 rpm) and temperature for a predetermined time.[23]

  • At different time intervals, withdraw samples from the flasks.

  • Separate the adsorbent from the solution by centrifugation or filtration.[23]

  • Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

c. Calculation of Adsorption Capacity and Removal Efficiency: The amount of dye adsorbed at equilibrium (q_e, in mg/g) and at any time t (q_t, in mg/g) can be calculated using the following equations:

  • q_e = (C_0 - C_e) * V / m

  • q_t = (C_0 - C_t) * V / m[25]

The percentage of dye removal (%R) is calculated as:

  • %R = ((C_0 - C_t) / C_0) * 100[25]

Where:

  • C_0 is the initial dye concentration (mg/L).

  • C_e is the equilibrium dye concentration (mg/L).

  • C_t is the dye concentration at time t (mg/L).

  • V is the volume of the dye solution (L).

  • m is the mass of the adsorbent (g).

Data Analysis

a. Adsorption Isotherms: Adsorption isotherms describe the relationship between the amount of dye adsorbed and the remaining dye concentration in the solution at equilibrium. The Langmuir and Freundlich models are commonly used.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.

  • Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface.

b. Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely applied.

  • Pseudo-first-order model: Assumes that the rate of adsorption is proportional to the number of available adsorption sites.

  • Pseudo-second-order model: Assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the preparation of adsorbents and the execution of batch adsorption studies.

Caption: Workflow for the preparation of activated carbon from biomass.

Batch_Adsorption_Workflow Start Start Prepare Dye Solution Prepare Dye Solution Start->Prepare Dye Solution Add Adsorbent Add Adsorbent Prepare Dye Solution->Add Adsorbent Adjust pH Adjust pH Add Adsorbent->Adjust pH Agitate (Time, Temp) Agitate (Time, Temp) Adjust pH->Agitate (Time, Temp) Sample Withdrawal Sample Withdrawal Agitate (Time, Temp)->Sample Withdrawal Separate Adsorbent Separate Adsorbent Sample Withdrawal->Separate Adsorbent Analyze Supernatant (UV-Vis) Analyze Supernatant (UV-Vis) Separate Adsorbent->Analyze Supernatant (UV-Vis) Calculate Adsorption Calculate Adsorption Analyze Supernatant (UV-Vis)->Calculate Adsorption Data Analysis (Isotherms, Kinetics) Data Analysis (Isotherms, Kinetics) Calculate Adsorption->Data Analysis (Isotherms, Kinetics) End End Data Analysis (Isotherms, Kinetics)->End

Caption: Standard workflow for batch adsorption experiments.

Conclusion

The removal of this compound from water can be effectively achieved through adsorption using a variety of materials. Activated carbons, chitosan-based adsorbents, and natural clays have demonstrated significant potential for the removal of reactive dyes. The selection of an appropriate adsorbent and the optimization of experimental parameters such as pH, temperature, and adsorbent dosage are critical for achieving high removal efficiencies. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement effective adsorption-based water treatment strategies for this compound and other similar reactive dyes. Further research could focus on the regeneration and reusability of adsorbents to enhance the economic viability and sustainability of the process.

References

Application Notes and Protocols for Lanasol Yellow 4G Staining and Fixative Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific histological applications and fixative compatibility data for Lanasol Yellow 4G are not extensively documented in the available scientific literature. The following application notes and protocols are based on the general principles of staining with reactive azo dyes and fluorescent dyes. Researchers should consider this document a starting point and perform appropriate optimization and validation for their specific tissues and applications.

Introduction to this compound

This compound is a multifunctional, water-soluble, fluorescent azo dye. Its chemical structure contains one or more azo groups (–N=N–) which are responsible for its color, and it is classified as a reactive dye, meaning it can form covalent bonds with substrates. In biological applications, it is expected to behave as an acid dye, binding to positively charged components in the tissue, such as proteins. Its fluorescent properties make it potentially useful for fluorescence microscopy.

Predicted Staining Mechanism

As an acid dye, this compound is anionic and will bind to cationic (acidophilic) tissue components, primarily proteins. The staining intensity will be influenced by the pH of the staining solution and the isoelectric point of the tissue proteins. The reactive nature of the dye may also allow for the formation of covalent bonds with certain tissue components, potentially leading to more permanent staining.

Predicted Staining Mechanism of this compound Lanasol_Yellow This compound (Anionic Dye) Stained_Tissue Stained Tissue (Electrostatic Interaction) Lanasol_Yellow->Stained_Tissue Ionic Bonding Covalent_Bond Stained Tissue (Potential Covalent Bonding) Lanasol_Yellow->Covalent_Bond Reactive Group Interaction Tissue_Protein Tissue Proteins (Cationic sites, e.g., -NH3+) Tissue_Protein->Stained_Tissue Tissue_Protein->Covalent_Bond

Caption: Predicted binding of this compound to tissue proteins.

Data Presentation: Predicted Compatibility of this compound with Common Fixatives

The following table summarizes the predicted compatibility and performance of this compound staining with various common histological fixatives. This data is hypothetical and should be used as a guide for experimental design.

FixativePredicted Staining IntensityPredicted Background FluorescencePredicted Morphological PreservationNotes
10% Neutral Buffered Formalin (NBF) Moderate to GoodLowGood to ExcellentFormaldehyde cross-linking may slightly reduce binding sites but generally offers a good balance of morphology and staining.[1][2]
4% Paraformaldehyde (PFA) Moderate to GoodLowGood to ExcellentSimilar to NBF, provides good preservation for fluorescence microscopy.
Glutaraldehyde Potentially ReducedHighExcellentCan induce significant autofluorescence, potentially masking the dye's signal.[3][4] Its extensive cross-linking might also hinder dye penetration.[5]
Ethanol / Methanol Good to ExcellentLowFair to GoodPrecipitating fixatives can enhance the uptake of some dyes but may cause tissue shrinkage and distortion.[6][7]
Bouin's Solution VariableHighExcellentThe picric acid component imparts a yellow color and can cause autofluorescence, which may interfere with this compound.[8][9]
Carnoy's Solution GoodLowFairRapid fixation and dehydration may preserve some cellular components well, but can also lead to significant shrinkage.[10][11]

Experimental Protocols

General Experimental Workflow for Testing Fixative Compatibility

The following workflow is recommended to systematically evaluate the compatibility of this compound with different fixatives.

Workflow for Fixative Compatibility Testing cluster_prep Tissue Preparation cluster_fixation Fixation cluster_processing Processing & Staining cluster_analysis Analysis Tissue_Harvest Harvest Fresh Tissue Tissue_Section Section Tissue into Uniform Pieces Tissue_Harvest->Tissue_Section Fix_NBF 10% NBF Fix_PFA 4% PFA Fix_Glut Glutaraldehyde Fix_Alc Ethanol Fix_Bouin Bouin's Fix_Carnoy Carnoy's Dehydration Dehydration Fix_NBF->Dehydration Fix_PFA->Dehydration Fix_Glut->Dehydration Fix_Alc->Dehydration Fix_Bouin->Dehydration Fix_Carnoy->Dehydration Embedding Paraffin Embedding Dehydration->Embedding Sectioning Microtomy (5 µm) Embedding->Sectioning Staining This compound Staining Sectioning->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Image_Analysis Image Acquisition & Analysis Microscopy->Image_Analysis Comparison Compare Staining Quality Image_Analysis->Comparison

Caption: Experimental workflow for evaluating this compound staining.

Preparation of this compound Staining Solution
  • Stock Solution (1% w/v):

    • Dissolve 1 g of this compound powder in 100 mL of distilled water.

    • Stir until fully dissolved. Filter if necessary.

    • Store in a dark bottle at 4°C.

  • Working Solution (0.1% - 0.5% w/v):

    • Dilute the stock solution with distilled water to the desired concentration.

    • The pH can be adjusted with dilute acetic acid to be slightly acidic (e.g., pH 4-6), which may enhance staining of proteins.

General Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Staining:

    • Immerse slides in the this compound working solution for 5-15 minutes (optimization required).

  • Rinsing:

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a fluorescence-compatible mounting medium.

Fixative-Specific Considerations and Protocols

10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)
  • Fixation: Immerse tissue in NBF or PFA for 12-24 hours at room temperature.

  • Staining: Follow the general staining protocol. Formalin fixation is generally compatible with a wide range of stains and is a good starting point for optimization.[1]

Glutaraldehyde
  • Fixation: Immerse tissue in 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) for 2-4 hours at 4°C.

  • Considerations: Glutaraldehyde can cause significant autofluorescence.[3][4] Before staining, it is advisable to treat the sections with a blocking agent like sodium borohydride (0.1% in PBS for 10 minutes) to reduce aldehyde-induced fluorescence.

  • Staining: Follow the general staining protocol after the blocking step.

Ethanol / Methanol
  • Fixation: Immerse small tissue pieces in 70-100% cold ethanol or methanol for 1-4 hours at 4°C.

  • Considerations: Alcoholic fixatives can cause tissue hardening and shrinkage.[7] However, they often preserve antigenicity and may result in bright staining.

  • Staining: Follow the general staining protocol.

Bouin's Solution
  • Fixation: Immerse tissue for 4-18 hours.

  • Post-Fixation Wash: It is crucial to wash the tissue thoroughly in 70% ethanol to remove the picric acid, which can interfere with staining and cause autofluorescence.[8][9]

  • Staining: Follow the general staining protocol. Be aware of potential background fluorescence from the fixative.

Carnoy's Solution
  • Fixation: Fix for 1-4 hours.[10]

  • Post-Fixation: Transfer directly to 100% ethanol.

  • Considerations: This fixative is very rapid and causes significant dehydration.[11] It is excellent for preserving glycogen and nuclei but can cause considerable tissue shrinkage.

  • Staining: Follow the general staining protocol.

Troubleshooting

  • Weak Staining:

    • Increase the concentration of the this compound working solution.

    • Increase the staining time.

    • Adjust the pH of the staining solution to be more acidic.

  • High Background:

    • Decrease the staining time.

    • Decrease the concentration of the staining solution.

    • Ensure adequate rinsing after staining.

    • For glutaraldehyde-fixed tissue, use an aldehyde blocking step.

  • Autofluorescence:

    • Image an unstained control slide to determine the level of fixative-induced autofluorescence.

    • Use spectral imaging and linear unmixing if available on the microscope to separate the specific dye signal from the autofluorescence.

These notes and protocols provide a framework for the systematic evaluation and application of this compound in histological and drug development research. Due to the lack of specific published data, careful optimization and validation are essential for achieving reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Fluorescence Signal with Lanasol Yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak fluorescence signals when using Lanasol yellow 4G in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its fluorescent properties?

Q2: I am observing a very weak or no signal. What are the primary areas I should investigate?

A weak or nonexistent fluorescence signal can stem from issues in three main areas: the sample, the reagents, or the imaging hardware. A systematic approach to troubleshooting, starting with the most common and easily addressable issues, is recommended.

Q3: Can photobleaching be an issue with this compound?

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a potential issue with any fluorescent dye. The photostability of this compound is not well-documented. To minimize potential photobleaching, it is advisable to limit the exposure of the stained sample to excitation light, use the lowest possible excitation power, and employ anti-fade mounting media.

Q4: How can I differentiate between a weak signal and high background fluorescence?

A high background can mask a weak signal. To distinguish between the two, it is important to include proper controls in your experiment. An unstained control sample will reveal the level of autofluorescence from your specimen. If the unstained sample shows significant fluorescence in the channel of interest, you may need to employ techniques to reduce autofluorescence or choose a different fluorescent dye with a spectral profile that avoids the autofluorescence range.

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal

This guide provides a step-by-step approach to diagnose and resolve weak fluorescence signals.

dot

Caption: A workflow for troubleshooting a weak fluorescence signal.

Potential CauseRecommendation
Inadequate Fixation/Permeabilization Ensure the fixation and permeabilization methods are appropriate for the target and allow the dye to access it. Inadequate steps can prevent the dye from reaching its target, resulting in a weak signal.
Low Target Abundance Confirm the expression level of your target in the sample. If the target is not abundant, a weak signal may be expected. Consider using signal amplification techniques if available.
High Autofluorescence Examine an unstained sample under the same imaging conditions. If high background fluorescence is observed, it may be masking your signal. Consider using autofluorescence quenching techniques or spectral unmixing if your imaging software supports it.
Potential CauseRecommendation
Suboptimal Dye Concentration The concentration of this compound may be too low for adequate signal. Perform a concentration titration to determine the optimal concentration that provides the best signal-to-noise ratio.
Improper Dye Storage Ensure this compound is stored according to the manufacturer's instructions, typically protected from light and moisture. Improper storage can lead to degradation of the dye.
Inefficient Staining Protocol Optimize incubation time and temperature. Insufficient incubation may lead to incomplete staining. Also, ensure the pH of the staining buffer is optimal for this compound, as it is a reactive dye.
Potential CauseRecommendation
Incorrect Filter Sets Based on the known absorbance at 400 nm, use an excitation filter around this wavelength (e.g., a DAPI or violet excitation filter). For emission, a yellow long-pass or band-pass filter (e.g., 520-560 nm) would be a good starting point. Experiment with different filter combinations to find the optimal setup.
Low Exposure Time or Gain Increase the camera exposure time and/or gain to enhance signal detection. Be mindful that this can also increase background noise.
Insufficient Light Source Power Ensure the excitation light source is turned on and the intensity is set to an appropriate level. While higher intensity can increase the signal, it also increases the risk of photobleaching.

Experimental Protocols

Protocol 1: this compound Concentration Titration

Objective: To determine the optimal staining concentration of this compound for a specific application.

Methodology:

  • Prepare a series of dilutions of this compound in your staining buffer. A suggested starting range is from 0.1 µM to 10 µM.

  • Prepare identical samples (e.g., cells on coverslips or tissue sections).

  • Stain each sample with a different concentration of the dye, keeping all other parameters (incubation time, temperature, etc.) constant.

  • Include a negative control sample (no dye) to assess autofluorescence.

  • Wash the samples according to your standard protocol.

  • Mount the samples using an anti-fade mounting medium.

  • Image all samples using identical microscope settings (excitation intensity, exposure time, gain).

  • Analyze the images to determine the concentration that provides the highest signal-to-noise ratio.

Protocol 2: Evaluation of Staining Buffer pH

Objective: To determine the optimal pH of the staining buffer for this compound.

Methodology:

  • Prepare a series of staining buffers with different pH values (e.g., ranging from pH 4 to pH 9).

  • Prepare identical samples.

  • Stain the samples with the same concentration of this compound (determined from Protocol 1) in the different pH buffers.

  • Follow steps 4-8 from Protocol 1 to identify the optimal pH.

Signaling Pathways and Logical Relationships

dot

Signal_Troubleshooting_Logic start Weak Signal Observed check_sample Is Sample Preparation Optimal? start->check_sample check_reagents Are Reagents and Protocol Validated? check_sample->check_reagents Yes optimize_sample Action: Optimize Fixation, Permeabilization, Controls check_sample->optimize_sample No check_hardware Are Imaging Settings Correct? check_reagents->check_hardware Yes optimize_reagents Action: Titrate Dye Concentration, Check Storage, Optimize Protocol check_reagents->optimize_reagents No optimize_hardware Action: Adjust Filters, Exposure, Gain, Light Source check_hardware->optimize_hardware No signal_good Signal Acceptable check_hardware->signal_good Yes optimize_sample->check_sample optimize_reagents->check_reagents optimize_hardware->check_hardware signal_bad Signal Still Weak optimize_hardware->signal_bad

Caption: Logical decision tree for troubleshooting weak fluorescence.

References

Technical Support Center: Lanasol Yellow 4G Adsorption Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Lanasol yellow 4G adsorption experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound adsorption?

A1: The optimal pH for this compound adsorption is generally in the acidic range.[1][2] For instance, studies have shown an optimal pH of 2.5 for adsorption onto natural zeolite and a highly favorable range of 1.0 to 2.0 for adsorption onto gallinaceous feathers.[1][2]

Q2: Why is an acidic pH favorable for this compound adsorption?

A2: this compound is an anionic dye. In acidic solutions, the surface of most adsorbents becomes protonated, acquiring a positive charge. This positive charge electrostatically attracts the negatively charged anionic dye molecules, leading to increased adsorption.[1]

Q3: What happens to the adsorption capacity at neutral or alkaline pH?

A3: As the pH increases towards neutral and alkaline conditions, the surface of the adsorbent tends to become negatively charged. This results in electrostatic repulsion between the adsorbent and the anionic this compound dye, leading to a significant decrease in adsorption capacity. For example, in studies with natural zeolite, the adsorption capacity was lowest at a neutral pH of 7.[1]

Q4: How does the pKa of this compound influence its adsorption?

Q5: Can the optimal pH vary with different adsorbents?

A5: Yes, the optimal pH can vary depending on the specific adsorbent being used. This is due to differences in the adsorbent's surface chemistry, point of zero charge (pzc), and the functional groups present on its surface. Therefore, it is crucial to determine the optimal pH for each specific adsorbent-adsorbate system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low adsorption efficiency despite acidic pH 1. Incorrect pH adjustment: The final pH of the solution after adding all components might be different from the initial adjusted pH. 2. Adsorbent degradation: Some adsorbents may not be stable in highly acidic conditions. 3. Insufficient contact time: The system may not have reached equilibrium.1. Verify final pH: Measure the pH of the final solution containing the dye and adsorbent. 2. Check adsorbent stability: Test the stability of your adsorbent at the experimental pH in a blank run. 3. Conduct kinetic studies: Determine the equilibrium time for your specific system.
Inconsistent results between replicates 1. Inaccurate pH measurement: Poorly calibrated pH meter or contaminated electrodes. 2. Heterogeneous adsorbent material: Non-uniform particle size or surface properties of the adsorbent. 3. Temperature fluctuations: Adsorption is a temperature-dependent process.1. Calibrate pH meter regularly: Use fresh buffer solutions for calibration before each set of experiments. 2. Homogenize adsorbent: Ensure the adsorbent is well-mixed and has a uniform particle size. 3. Maintain constant temperature: Use a water bath or incubator to control the experimental temperature.
Precipitation of the dye at low pH Low dye solubility: this compound, like many organic molecules, may have reduced solubility in highly acidic conditions.Visually inspect solutions: Before adding the adsorbent, ensure the dye is fully dissolved at the target pH. If precipitation occurs, consider working at a slightly higher pH or a lower dye concentration.

Data Presentation

Table 1: Effect of pH on the Adsorption Capacity of Various Adsorbents for this compound

AdsorbentpHAdsorption Capacity (mg/g)Removal Efficiency (%)Reference
Natural Zeolite (Zini) 2.5162.16.2[1]
4.0--[1]
5.5--[1]
7.0Lowest-[1]
Natural Zeolite (ZL55015) 2.5116.04.4[1]
4.0--[1]
5.5--[1]
7.0Lowest-[1]
Gallinaceous Feathers 1.0 - 2.0Significantly Increased-[2]
4.0 - 10.0Decreased with increasing pH-[2]

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

Detailed Methodology for Determining the Optimal pH for this compound Adsorption

This protocol outlines the steps to systematically investigate the effect of pH on the adsorption of this compound onto a specific adsorbent.

1. Materials and Reagents:

  • This compound dye stock solution (e.g., 1000 mg/L)

  • Adsorbent material

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)

  • Deionized water

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • UV-Vis spectrophotometer

2. Preparation of Dye Solutions at Different pH Values:

  • Prepare a series of flasks or beakers.

  • To each flask, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial dye concentration (e.g., 50 mg/L).

  • Adjust the pH of each solution to a specific value within a desired range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10) using the HCl or NaOH solutions. Use a calibrated pH meter for accurate measurements.

3. Adsorption Experiment:

  • Add a fixed amount of the adsorbent (e.g., 0.1 g) to each flask containing the pH-adjusted dye solution.

  • Place the flasks on a shaker or use magnetic stirrers to ensure constant agitation at a fixed speed (e.g., 150 rpm) and a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a predetermined contact time (this should be determined from preliminary kinetic studies).

4. Sample Analysis:

  • After the equilibration period, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of this compound in the supernatant or filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

  • Create a calibration curve of absorbance versus known concentrations of this compound to determine the final concentrations accurately.

5. Data Analysis:

  • Calculate the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity, qe) at each pH using the following equation: qe = (C0 - Ce) * V / m Where:

    • qe is the adsorption capacity (mg/g)
    • C0 is the initial dye concentration (mg/L)
    • Ce is the equilibrium dye concentration (mg/L)
    • V is the volume of the solution (L)
    • m is the mass of the adsorbent (g)

  • Plot the adsorption capacity (qe) versus the final measured pH of the solution. The pH at which the highest adsorption capacity is observed is the optimal pH for the given system.

Mandatory Visualization

Experimental_Workflow_for_pH_Optimization cluster_prep Solution Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis cluster_results Data Interpretation Dye_Stock Prepare this compound Stock Solution pH_Solutions Prepare Dye Solutions at Various pH Values (e.g., pH 2-10) Dye_Stock->pH_Solutions Dilute & Adjust pH Add_Adsorbent Add Fixed Amount of Adsorbent pH_Solutions->Add_Adsorbent Equilibrate Agitate at Constant Temperature & Time Add_Adsorbent->Equilibrate Separate Separate Adsorbent (Centrifuge/Filter) Equilibrate->Separate Measure_Conc Measure Final Dye Concentration (UV-Vis) Separate->Measure_Conc Calculate_Qe Calculate Adsorption Capacity (qe) Measure_Conc->Calculate_Qe Plot_Data Plot qe vs. pH Calculate_Qe->Plot_Data Determine_Optimal_pH Identify Optimal pH Plot_Data->Determine_Optimal_pH Adsorption_Mechanism_Logic cluster_condition Solution pH cluster_surface Adsorbent Surface Charge cluster_dye Dye Speciation cluster_interaction Interaction cluster_result Adsorption Outcome Low_pH Low pH (Acidic) Positive_Surface Positive Surface (Protonated) Low_pH->Positive_Surface High_pH High pH (Neutral/Alkaline) Negative_Surface Negative Surface (Deprotonated) High_pH->Negative_Surface Attraction Electrostatic Attraction Positive_Surface->Attraction Repulsion Electrostatic Repulsion Negative_Surface->Repulsion Anionic_Dye Anionic Lanasol Yellow 4G Anionic_Dye->Attraction Anionic_Dye->Repulsion High_Adsorption High Adsorption Attraction->High_Adsorption Low_Adsorption Low Adsorption Repulsion->Low_Adsorption

References

Lanasol yellow 4G staining artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lanasol Yellow 4G in their experiments. The information is designed to address common staining artifacts and provide solutions to overcome them, ensuring reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during staining procedures with this compound.

Issue 1: High Background Staining or Non-Specific Binding

High background staining can obscure specific signals and lead to misinterpretation of results. This is often caused by the reactive nature of this compound binding to non-target cellular components.

Potential Cause Recommended Solution
Excess Dye Concentration Perform a titration experiment to determine the optimal dye concentration. Using too much dye is a common cause of non-specific binding.
Inadequate Washing Increase the number and/or volume of wash steps after dye incubation to remove unbound dye molecules effectively.
Hydrophobic Interactions Include a blocking step using agents like Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody to minimize non-specific hydrophobic binding.[1][2][3]
Binding to Dead Cells If analyzing viable cells, ensure the exclusion of dead cells, as they can non-specifically take up the dye due to compromised membranes.[4][5][6][7]
Ionic Interactions The ionic strength of buffers can influence non-specific binding. Consider adjusting the salt concentration in your washing buffers.[1]

Issue 2: Weak or No Staining Signal

A faint or absent signal can be due to several factors related to the dye, the protocol, or the sample itself.

Potential Cause Recommended Solution
Insufficient Dye Concentration Ensure the dye concentration is adequate. Refer to your titration experiments to find the optimal concentration.
Suboptimal pH of Staining Buffer The reactivity of this compound can be pH-dependent. Optimize the pH of your staining buffer to ensure efficient covalent bond formation.
Short Incubation Time Increase the incubation time to allow for sufficient reaction between the dye and the target molecules.
Dye Degradation Ensure proper storage of this compound, protected from light and moisture, to prevent degradation. Prepare fresh solutions for each experiment.

Issue 3: Uneven Staining or Dye Aggregates

Inconsistent staining across the sample can result from issues with dye solubility or application.

Potential Cause Recommended Solution
Dye Precipitation Ensure the dye is fully dissolved in the staining buffer before application. Centrifuge the dye solution at high speed before use to pellet any aggregates.
Incomplete Sample Permeabilization If staining intracellular targets, ensure that the permeabilization step is sufficient for the dye to access the internal cellular components.
Uneven Application of Staining Solution Ensure the entire sample is uniformly covered with the staining solution during incubation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

This compound is a reactive dye. Its staining mechanism involves the formation of a stable, covalent bond with specific functional groups on target molecules, typically primary amines found in proteins. This covalent linkage makes the staining robust and resistant to subsequent washing steps.

Q2: How can I determine the optimal concentration of this compound for my experiment?

It is crucial to perform a titration experiment to find the ideal dye concentration. This involves staining your samples with a range of dye concentrations to identify the one that provides the best signal-to-noise ratio, maximizing the specific signal while minimizing background staining.

Q3: What type of controls should I include in my this compound staining experiment?

  • Unstained Control: A sample that has not been treated with this compound to assess the level of autofluorescence.

  • Positive Control: A sample known to express the target molecule to confirm that the staining protocol is working.

  • Negative Control: A sample known not to express the target molecule to assess the level of non-specific binding.

Experimental Protocols

Protocol 1: General Staining of Cultured Cells with this compound

This protocol provides a general framework for staining cultured cells. Optimization of incubation times, concentrations, and buffer compositions may be required for specific cell types and applications.

  • Cell Preparation:

    • Culture cells on coverslips or in appropriate multi-well plates.

    • Wash the cells twice with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.

  • This compound Staining:

    • Prepare a fresh solution of this compound in a suitable buffer (e.g., PBS at a slightly alkaline pH to facilitate the reaction with amines). The optimal concentration should be determined by titration.

    • Incubate the cells with the this compound solution for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS containing a mild detergent (e.g., 0.05% Tween 20) to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope with suitable filter sets for this compound.

Visual Guides

Diagram 1: Troubleshooting Workflow for High Background Staining

high_background_troubleshooting start High Background Staining Observed check_concentration Is Dye Concentration Optimized? start->check_concentration titrate Perform Dye Titration check_concentration->titrate No check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes titrate->check_washing increase_washing Increase Wash Volume/Frequency check_washing->increase_washing No check_blocking Is a Blocking Step Included? check_washing->check_blocking Yes increase_washing->check_blocking add_blocking Add Blocking Step (e.g., BSA, Serum) check_blocking->add_blocking No check_dead_cells Are Dead Cells Excluded? check_blocking->check_dead_cells Yes add_blocking->check_dead_cells exclude_dead Use Viability Dye and Gating check_dead_cells->exclude_dead No end Reduced Background check_dead_cells->end Yes exclude_dead->end

A troubleshooting workflow for addressing high background staining issues.

Diagram 2: General Experimental Workflow for this compound Staining

staining_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_prep Cell/Tissue Preparation fixation Fixation cell_prep->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking staining This compound Incubation blocking->staining washing Washing staining->washing mounting Mounting washing->mounting imaging Fluorescence Microscopy mounting->imaging

A generalized workflow for staining biological samples with this compound.

References

Improving the signal-to-noise ratio of Lanasol yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanasol Yellow 4G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your experiments involving this reactive fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as C.I. Reactive Yellow 39, is a reactive azo dye.[1][2] It is characterized by its ability to form a covalent bond with its substrate, making it a stable label.[3] While traditionally used in the textile industry, its fluorescent properties also make it a tool for biological research, including the labeling of proteins and other biomolecules.[4][5]

Q2: What are the spectral properties of this compound?

A2: The absorbance spectrum of this compound shows a notable peak at approximately 400 nm, which can be used as the excitation wavelength.[6] The exact emission wavelength has not been consistently reported in readily available literature, which is a common challenge with some industrial dyes repurposed for research applications. It is recommended to determine the optimal emission wavelength empirically using a spectrophotometer after conjugation to the molecule of interest.

Q3: Why is my signal-to-noise ratio low when using this compound?

A3: A low signal-to-noise ratio (SNR) can stem from several factors: a weak fluorescent signal, high background fluorescence, or a combination of both. Specific causes can include suboptimal dye concentration, inefficient conjugation, photobleaching, high sample autofluorescence, and non-specific binding of the dye-conjugate.[7][8]

Q4: How can I increase the signal from my this compound conjugate?

A4: To enhance the signal, consider the following:

  • Optimize Dye-to-Protein Ratio: A higher degree of labeling can increase signal, but over-labeling can lead to self-quenching and protein denaturation. Perform a titration to find the optimal ratio.

  • Ensure Efficient Conjugation: Use a suitable buffer pH (typically pH 8.0-9.0 for amine-reactive dyes) and allow the reaction to proceed for a sufficient amount of time.[9]

  • Check Excitation and Emission Settings: Ensure your microscope's light source and filters are appropriate for the spectral properties of this compound.

Q5: What are common sources of background fluorescence and how can I reduce them?

A5: High background can be caused by:

  • Unbound Dye: Thoroughly remove any unconjugated this compound after the labeling reaction using techniques like dialysis or size-exclusion chromatography.[7]

  • Non-specific Binding: Use blocking agents (e.g., Bovine Serum Albumin - BSA) to prevent the dye-conjugate from binding to non-target sites.

  • Autofluorescence: Some cells and tissues naturally fluoresce. This can be minimized by using appropriate filters, spectral unmixing if available, or by using a quencher.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound in fluorescence-based experiments.

Problem Potential Cause Recommended Solution
Weak or No Signal Incorrect filter set for excitation/emission.Verify that the microscope filters are appropriate for an excitation around 400 nm. Determine the optimal emission wavelength empirically.
Low dye concentration or insufficient labeling.Perform a titration to determine the optimal dye-to-protein molar ratio for conjugation. Ensure the conjugation reaction conditions (pH, time) are optimal.[10]
Photobleaching (signal fades during imaging).Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium.[11] Azo dyes can be susceptible to photobleaching.
Low quantum yield of the dye.While specific data for this compound is not readily available, azo dyes can have variable quantum yields. Ensure all other factors are optimized to maximize the signal.
High Background Presence of unbound dye.Purify the conjugate thoroughly after the labeling reaction to remove all free dye.[7]
Non-specific binding of the conjugate.Include a blocking step in your staining protocol (e.g., with BSA or serum from the host species of the secondary antibody if applicable). Optimize washing steps.[7]
Sample autofluorescence.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a spectral unmixing tool or a commercial autofluorescence quenching reagent.
Uneven or Patchy Staining Inefficient permeabilization (for intracellular targets).Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).
Aggregation of the dye-conjugate.Centrifuge the conjugate solution before use to pellet any aggregates.
Uneven sample fixation.Ensure consistent fixation across the sample to allow for uniform access of the conjugate.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol is a general guideline for labeling antibodies with this compound, which acts as an amine-reactive dye. Optimization may be required for your specific antibody and application.

Materials:

  • Purified antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the conjugation buffer at a concentration of 1-5 mg/mL. If the antibody is in an incompatible buffer, perform a buffer exchange into the conjugation buffer.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess. A starting point is a 10- to 20-fold molar excess of dye to antibody.

    • While gently stirring, slowly add the dye solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~400 nm (for this compound).

    • Calculate the degree of labeling (DOL) to ensure consistency between batches.

Visualizing Labeled Proteins: A General Workflow

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging fixation Fixation permeabilization Permeabilization (if needed) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 lanasol_conjugate This compound-Conjugate Incubation wash1->lanasol_conjugate wash2 Wash lanasol_conjugate->wash2 mounting Mounting wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

A generalized workflow for immunofluorescence staining.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Signal-to-Noise Ratio

This diagram illustrates a logical approach to troubleshooting a low signal-to-noise ratio.

troubleshooting_logic cluster_signal Signal Issues cluster_background Background Issues start Low Signal-to-Noise Ratio check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? start->check_background optimize_labeling Optimize dye:protein ratio check_signal->optimize_labeling Yes check_filters Verify excitation/emission filters optimize_labeling->check_filters increase_exposure Increase exposure time check_filters->increase_exposure check_photobleaching Assess photostability increase_exposure->check_photobleaching purify_conjugate Improve conjugate purification check_background->purify_conjugate Yes optimize_blocking Optimize blocking step purify_conjugate->optimize_blocking optimize_washing Increase wash stringency/duration optimize_blocking->optimize_washing check_autofluorescence Evaluate autofluorescence optimize_washing->check_autofluorescence

A decision tree for troubleshooting low SNR.

By systematically addressing these potential issues, researchers can significantly improve the quality of their data when using this compound for fluorescence-based applications.

References

Lanasol yellow 4G stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanasol Yellow 4G in aqueous solutions. The information addresses common stability issues encountered during experimental work.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common stability issues with this compound aqueous solutions.

Diagram: Troubleshooting Workflow for this compound Stability Issues

Lanasol_Yellow_4G_Troubleshooting cluster_solutions Potential Solutions start Start: Stability Issue Observed (e.g., Color Fading, Precipitation) precipitation_check Precipitation Observed? start->precipitation_check color_fade_check Color Fading Observed? start->color_fade_check check_ph 1. Verify Solution pH check_temp 2. Assess Storage & Experimental Temperature check_ph->check_temp pH within optimal range (acidic) adjust_ph Adjust to slightly acidic pH (e.g., pH 4-6) check_ph->adjust_ph pH is alkaline check_light 3. Evaluate Light Exposure check_temp->check_light Temperature controlled control_temp Store at room temperature or refrigerated. Avoid high temperatures. check_temp->control_temp High temperature exposure check_reagents 5. Examine Solution Components check_light->check_reagents Protected from light protect_light Use amber vials or cover solutions. check_light->protect_light Exposed to UV/strong light check_concentration 4. Review Dye Concentration check_concentration->check_reagents Concentration below solubility limit lower_concentration Decrease dye concentration. check_concentration->lower_concentration High concentration end_solution Solution Implemented check_reagents->end_solution Components compatible check_salt Avoid excessive salt concentrations. check_reagents->check_salt High salt content precipitation_check->check_concentration Yes color_fade_check->check_ph Yes adjust_ph->end_solution control_temp->end_solution protect_light->end_solution lower_concentration->end_solution check_salt->end_solution

Caption: Troubleshooting workflow for identifying and resolving stability issues with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is fading. What is the likely cause?

A1: Color fading of reactive dyes like this compound in aqueous solutions is often due to hydrolysis of the dye molecule. This process is accelerated by alkaline pH conditions.[1] Reactive dyes are generally more stable in slightly acidic to neutral aqueous solutions. Exposure to strong light, especially UV, can also lead to photodegradation of the dye.[2][3]

Q2: I'm observing precipitation in my this compound solution. Why is this happening?

A2: Precipitation can occur for several reasons. Firstly, exceeding the solubility limit of this compound in your specific aqueous buffer can lead to the dye coming out of solution. Secondly, reactive dyes can be prone to aggregation and precipitation in the presence of high concentrations of salts.[4] It is also possible that interactions with other components in your solution are reducing the dye's solubility.

Q3: What is the optimal pH for storing this compound solutions?

A3: While specific data for this compound is limited, reactive dyes generally exhibit greater stability in slightly acidic conditions (pH 4-6).[5] Alkaline conditions (pH > 7) significantly increase the rate of hydrolysis, where the reactive group of the dye reacts with water instead of the intended substrate, leading to a loss of functionality and color.[1]

Q4: How does temperature affect the stability of this compound in solution?

A4: Higher temperatures can increase the rate of dye degradation, including hydrolysis.[6] For long-term storage, it is advisable to keep solutions at room temperature or refrigerated, protected from light. While elevated temperatures might be used in specific dyeing protocols to increase reaction rates, prolonged exposure in solution can lead to instability.

Q5: Is this compound sensitive to light?

A5: Yes, like many organic dyes, this compound can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[2][3] This can lead to the breakdown of the chromophore and a loss of color. It is recommended to store solutions in amber vials or in the dark to minimize light exposure.

Q6: Can I use buffers containing salts with this compound?

A6: Yes, but with caution. While salts are often used in dyeing processes to promote dye uptake, high concentrations of electrolytes in a stock solution can decrease the solubility of reactive dyes and lead to aggregation or precipitation.[4] It is advisable to test the compatibility and stability of this compound in your specific buffered saline solution at the desired concentration.

Data Summary on Stability

Specific quantitative stability data for this compound under various conditions is not extensively available in peer-reviewed literature. However, based on the general behavior of reactive azo dyes, the following qualitative stability profile can be expected:

ParameterConditionExpected Stability of this compoundRationale
pH Acidic (pH 4-6)GoodMinimizes the rate of hydrolysis of the reactive group.[1][5]
Neutral (pH 7)ModerateThe rate of hydrolysis increases as the pH approaches neutral and alkaline conditions.
Alkaline (pH > 8)PoorAlkaline conditions significantly accelerate the hydrolysis of the reactive group, leading to rapid degradation.[1][4]
Temperature Refrigerated (2-8 °C)GoodLower temperatures slow down the rate of potential degradation reactions.
Room Temperature (20-25 °C)ModerateGenerally acceptable for short-term storage, but degradation can occur over time.
Elevated (>40 °C)PoorIncreased temperature accelerates the rate of hydrolysis and other degradation pathways.[6]
Light Dark/Amber VialGoodProtects the dye from photolytic degradation.
Ambient LightModerate to PoorSusceptible to fading over time, depending on the intensity and duration of light exposure.
UV LightVery PoorProne to rapid photodegradation.[2][3]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Aqueous Solution

This protocol outlines a general method for evaluating the stability of this compound under different conditions.

Diagram: Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow prep_solution 1. Prepare this compound Stock Solution aliquot 2. Aliquot into Different Conditions (e.g., varying pH, temp, light) prep_solution->aliquot incubate 3. Incubate Samples over Time Course aliquot->incubate sample 4. Collect Samples at Time Points (e.g., 0, 1, 6, 24, 48 hours) incubate->sample measure 5. Measure Absorbance (Spectrophotometry) sample->measure analyze 6. Analyze Data & Plot Degradation Curve measure->analyze conclusion 7. Determine Stability under Test Conditions analyze->conclusion

Caption: General experimental workflow for assessing the stability of this compound in aqueous solutions.

1. Materials:

  • This compound powder

  • Deionized water

  • Buffers of desired pH (e.g., acetate for pH 4-5, phosphate for pH 6-8)

  • Spectrophotometer and cuvettes

  • Temperature-controlled environments (e.g., refrigerator, incubator)

  • Light-blocking containers (e.g., amber vials)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

  • Prepare Test Solutions: Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) in the various aqueous buffers to be tested. The final absorbance should be within the linear range of the spectrophotometer.

  • Establish Baseline (T=0): Immediately after preparation, measure the absorbance spectrum of each test solution to determine the initial absorbance at the wavelength of maximum absorbance (λmax).

  • Incubation under Test Conditions:

    • pH Stability: Store aliquots of the dye in buffers of different pH at a constant temperature and protected from light.

    • Temperature Stability: Store aliquots of the dye in a buffer of a specific pH at different temperatures (e.g., 4°C, 25°C, 40°C), protected from light.

    • Photostability: Expose aliquots of the dye in a specific buffer and at a constant temperature to a controlled light source (or ambient light) and compare with a control sample stored in the dark.

  • Time-Course Measurements: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each test condition and measure its absorbance spectrum.

  • Data Analysis:

    • Calculate the percentage of remaining dye at each time point relative to the initial absorbance at T=0.

    • Plot the percentage of remaining dye versus time for each condition to visualize the degradation kinetics.

Disclaimer: The information provided is for guidance and is based on general principles for reactive dyes. It is recommended to perform specific stability studies for your particular experimental conditions and formulations.

References

Factors affecting the photodegradation rate of Lanasol yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the photodegradation of Lanasol Yellow 4G.

Troubleshooting Guide

This guide addresses common issues encountered during photodegradation experiments involving this compound.

Problem Potential Cause Recommended Solution
Low or No Degradation Incorrect pH of the solution. The pH affects the surface charge of the photocatalyst and the dye molecule, influencing their interaction.Optimize the pH of your reaction mixture. For photo-Fenton processes involving this compound, an acidic pH of around 2.5 has been shown to be effective.[1] For other photocatalysts, the optimal pH may vary.
Non-optimal catalyst loading. Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration.Systematically vary the catalyst concentration to find the optimal loading for your specific experimental setup.[2]
High initial dye concentration. A high concentration of this compound can absorb a significant amount of UV light, preventing it from reaching the catalyst surface (inner filter effect).[3]Reduce the initial concentration of the this compound solution. A concentration of 150 ppm has been used in published studies.[1]
Ineffective UV light source. The UV lamp may be old, have a decreased output, or its emission wavelength may not be suitable for activating the photocatalyst.Check the manufacturer's specifications for your UV lamp's lifespan and emission spectrum. Ensure the wavelength corresponds to the bandgap energy of your photocatalyst. For instance, TiO₂ is primarily activated by UV-A light.[3] A UV-A lamp with a maximum wavelength (λmax) of 355 nm has been used for this compound degradation.[1]
Presence of inhibitory ions or substances. Certain ions can act as scavengers for reactive oxygen species (ROS), reducing the degradation efficiency.Analyze your water source and reagents for potential inhibitors. The presence of ions like carbonates, bicarbonates, and some halides can negatively impact the photodegradation rate.[4][5]
Inconsistent or Irreproducible Results Inconsistent catalyst suspension. If the photocatalyst is not uniformly suspended, the active surface area exposed to light will vary between experiments.Ensure vigorous and consistent stirring throughout the experiment to maintain a uniform slurry. A stirring rate of 700 rpm has been used for this compound photodegradation.[1]
UV lamp output fluctuation. The output of UV lamps can vary, especially during warm-up.Allow the UV lamp to warm up for a consistent period before starting each experiment to ensure a stable light output.[3]
Temperature variations. Reaction temperature can influence the rate of photodegradation.Use a water-cooling jacket or a constant temperature bath to maintain a stable temperature throughout the experiment. A temperature of 24 °C has been reported as a stable condition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the photodegradation rate of this compound?

A1: The primary factors include:

  • pH of the solution: Directly impacts the surface chemistry of the catalyst and dye.[2][6]

  • Catalyst type and concentration: The nature of the photocatalyst and its loading are crucial for providing active sites for the reaction.[1][2]

  • Initial dye concentration: Affects light penetration into the solution.[2][3]

  • UV light intensity and wavelength: The energy source for activating the photocatalyst.[1]

  • Presence of oxidizing agents: The addition of co-oxidants like hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate in photo-Fenton systems.[1]

  • Temperature: Can influence reaction kinetics.[6]

Q2: How can I monitor the degradation of this compound?

A2: The most common method is UV-Visible (UV-Vis) spectrophotometry. By measuring the decrease in the absorbance at the maximum wavelength (λmax) of this compound over time, you can quantify the extent of decolorization.[3][7] It is important to note that the disappearance of color does not always equate to complete mineralization. Therefore, complementary techniques like Total Organic Carbon (TOC) analysis or High-Performance Liquid Chromatography (HPLC) are recommended to assess the removal of organic intermediates.[3]

Q3: What is the role of a catalyst in the photodegradation of this compound?

A3: A photocatalyst, such as a semiconductor material, absorbs UV light and generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that break down the complex structure of the this compound molecule into simpler, less harmful compounds.[3] In the case of using natural zeolite, its photocatalytic activity has been associated with the presence of iron oxides.[1][7][8]

Q4: Can the properties of the catalyst be modified to improve degradation efficiency?

A4: Yes. For instance, the calcination (heat treatment) of natural zeolite has been shown to modify its surface area, particle size, and potentially the number of active sites, leading to enhanced photodegradation of this compound.[1] Treating natural zeolite with a CO₂ laser at 550 °C for 15 seconds resulted in a significant improvement in degradation performance.[1]

Experimental Protocols

Photodegradation of this compound using a Photo-Fenton Process with Natural Zeolite

This protocol is adapted from a study on the photodegradation of this compound using natural zeolite.[1]

Materials:

  • This compound (C₁₉H₁₂BrCl₂N₅Na₂O₈S₂)

  • Natural Zeolite (or CO₂-laser treated natural zeolite)

  • Ferric Chloride (FeCl₃)

  • Hydrogen Peroxide (H₂O₂, 30% or 50%)

  • Hydrochloric Acid (HCl) for pH adjustment

  • High-purity water (Milli-Q or equivalent)

  • Pyrex glass reactor (500 mL)

  • UV-A lamp (e.g., 13 W, λmax = 355 nm)

  • Magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a 350 mL aqueous solution of this compound at a concentration of 150 ppm in the Pyrex glass reactor.

    • Add 20 mg of the natural zeolite catalyst to the solution.

    • Add 28 mg of FeCl₃ to the mixture.

  • pH Adjustment:

    • Adjust the pH of the solution to 2.5 using a suitable concentration of HCl.

  • Initiation of Reaction:

    • Place the reactor on a magnetic stirrer and set the stirring rate to 700 rpm.

    • Add 4 mL of hydrogen peroxide to the solution.

    • Submerge the UV-A lamp into the solution.

    • Cover the exterior of the reactor with aluminum foil to prevent light leakage.

    • If available, use a water-cooling jacket to maintain a constant temperature of 24 °C.

  • Monitoring:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Centrifuge or filter the samples to remove catalyst particles before analysis.

    • Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare 150 ppm This compound Solution (350 mL) add_catalyst Add 20 mg Natural Zeolite prep_solution->add_catalyst add_fecl3 Add 28 mg FeCl₃ add_catalyst->add_fecl3 adjust_ph Adjust pH to 2.5 add_fecl3->adjust_ph add_h2o2 Add 4 mL H₂O₂ adjust_ph->add_h2o2 stir Stir at 700 rpm add_h2o2->stir irradiate Irradiate with UV-A Lamp stir->irradiate sample Withdraw Aliquots irradiate->sample separate Centrifuge/Filter sample->separate measure UV-Vis Spectrophotometry separate->measure calculate Calculate Degradation % measure->calculate

Caption: Experimental workflow for the photodegradation of this compound.

factors_affecting_photodegradation cluster_factors Influencing Factors photodegradation Photodegradation Rate of this compound pH Solution pH pH->photodegradation catalyst Catalyst Properties (Type, Conc., Surface Area) catalyst->photodegradation dye_conc Initial Dye Concentration dye_conc->photodegradation light Light Source (Intensity, Wavelength) light->photodegradation oxidant Oxidizing Agents (e.g., H₂O₂) oxidant->photodegradation temp Temperature temp->photodegradation inhibitors Presence of Inhibitors inhibitors->photodegradation

Caption: Key factors influencing the photodegradation rate of this compound.

References

Technical Support Center: Enhancing the Quantum Yield of Lanasol Yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of Lanasol Yellow 4G in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantum yield important?

This compound is a reactive fluorescent dye belonging to the azo dye class. Its importance in biological experiments stems from its ability to covalently label molecules of interest, such as proteins and nucleic acids, enabling their detection and analysis. The quantum yield (QY) is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter fluorescent signal, which is crucial for sensitive detection in various applications.

Q2: What are the key factors that can influence the quantum yield of this compound?

The fluorescence quantum yield of this compound is sensitive to its local environment. Key factors that can significantly impact its QY include:

  • Solvent Polarity: The polarity of the solvent can alter the electronic state of the dye, affecting its fluorescence intensity.

  • pH of the Medium: The ionization state of the dye's functional groups, particularly the sulfonates, can change with pH, leading to variations in fluorescence.

  • Temperature: Temperature can influence non-radiative decay processes. Generally, an increase in temperature can lead to a decrease in quantum yield.

  • Presence of Quenching Agents: Certain molecules, such as oxygen and heavy atoms, can accept energy from the excited dye, preventing fluorescence (quenching).

  • Conjugation to Biomolecules: The microenvironment of the dye once conjugated to a protein or other biomolecule can significantly alter its quantum yield. The degree of labeling is also a critical factor, as excessive labeling can lead to self-quenching.

Q3: How can I choose the right solvent to enhance the quantum yield?

The choice of solvent can have a substantial effect on the fluorescence of this compound. While specific data for this compound is limited, studies on similar azo dyes suggest that solvent polarity plays a key role. It is recommended to empirically test a range of solvents with varying polarities to find the optimal conditions for your specific application.

Q4: What is the optimal pH for this compound fluorescence?

The fluorescence of sulfonated azo dyes can be pH-dependent. For this compound, it is advisable to maintain a pH in the range of 7.0-8.5 for labeling reactions with proteins to ensure the reactivity of the vinyl sulfone group with amine or thiol residues. However, the optimal pH for maximal fluorescence of the conjugate may differ and should be determined experimentally by measuring the fluorescence intensity across a pH range.

Q5: How does temperature affect the fluorescence signal?

Generally, increasing the temperature can lead to a decrease in fluorescence quantum yield due to an increase in the rate of non-radiative decay processes. For optimal signal, it is recommended to perform fluorescence measurements at a stable and controlled room temperature. If experiments require varying temperatures, it is important to characterize the temperature-dependent fluorescence behavior of your this compound conjugate.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on enhancing its quantum yield.

Problem Possible Cause Suggested Solution
Low or no fluorescence signal from free this compound Incorrect excitation or emission wavelength settings.Verify the excitation and emission maxima of this compound in your specific solvent and set the instrument parameters accordingly.
Degraded dye.Store the dye protected from light and moisture. Use a fresh stock solution.
Presence of quenching impurities in the solvent.Use high-purity, spectroscopy-grade solvents.
Low fluorescence signal after labeling a protein Low degree of labeling (DOL).Optimize the labeling reaction by adjusting the dye-to-protein molar ratio, pH, and incubation time.
Self-quenching due to a high degree of labeling.[1]Reduce the dye-to-protein molar ratio in the labeling reaction to achieve a lower DOL.[1] An optimal DOL often provides the brightest signal.
The local environment of the conjugated dye is quenching fluorescence.The dye may be located in a region of the protein that is non-polar or contains quenching amino acid residues. This is inherent to the protein structure.
Precipitation of the labeled protein.Ensure the labeled protein is fully solubilized in a suitable buffer. Centrifuge the sample to remove any aggregates before measurement.
Fluorescence signal fades quickly (photobleaching) High intensity of excitation light.Reduce the excitation light intensity or the exposure time.
Presence of oxygen.De-gas the solvent to remove dissolved oxygen.
Inherently low photostability of the dye in the specific environment.Use an anti-fade mounting medium if applicable (for microscopy).
Inconsistent fluorescence readings Fluctuation in temperature.Use a temperature-controlled cuvette holder in the fluorometer.
Evaporation of the solvent.Keep cuvettes capped during measurements.
Pipetting errors leading to concentration inaccuracies.Use calibrated pipettes and ensure accurate dilutions.

Data Presentation

Table 1: Factors Influencing Quantum Yield of this compound and Similar Reactive Dyes

Factor General Effect on Quantum Yield Recommendations for this compound
Solvent Polarity Can significantly increase or decrease QY depending on the dye's electronic structure.[2][3]Empirically test solvents with varying polarities (e.g., water, ethanol, DMSO) to find the optimum for your application.
pH Can alter the ionization state and thus the electronic structure and fluorescence.[4][5]For labeling, maintain pH 7.0-8.5. For measurements, determine the optimal pH for the conjugate experimentally.
Temperature Generally, an increase in temperature decreases QY.[6][7]Maintain a stable room temperature during measurements. Characterize temperature dependence if necessary.
Degree of Labeling (DOL) High DOL can lead to self-quenching and decreased QY.[1]Optimize the dye-to-protein ratio to achieve a balance between labeling efficiency and fluorescence brightness.[1]
Presence of Quenchers Oxygen and heavy atoms can significantly reduce QY.Use de-gassed solvents and avoid buffers containing heavy metal ions.

Table 2: Quantum Yields of Common Fluorescent Standards

This table provides reference quantum yield values for commonly used fluorescent standards to calibrate your instrument for relative quantum yield measurements.

Fluorophore Solvent Quantum Yield (Φ)
Quinine Sulfate0.1 M H₂SO₄0.54
Fluorescein0.1 M NaOH0.95
Rhodamine 6GEthanol0.95
Rhodamine BEthanol0.65
Alexa Fluor 488PBS0.92[8]
Alexa Fluor 594PBS0.66[8]
Alexa Fluor 647PBS0.33[8]

Experimental Protocols

Protocol 1: Optimizing the Degree of Labeling (DOL) for Protein Conjugation

This protocol outlines the steps to determine the optimal dye-to-protein molar ratio for achieving the brightest fluorescent conjugate.

  • Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound in a small amount of an organic solvent like DMSO or DMF and then dilute with the reaction buffer.

  • Set up Labeling Reactions: Prepare a series of labeling reactions with varying molar ratios of dye to protein (e.g., 2:1, 5:1, 10:1, 20:1).

  • Incubation: Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye by gel filtration or dialysis.

  • Determine DOL and Protein Concentration: Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of this compound. Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

  • Measure Fluorescence: Measure the fluorescence intensity of each conjugate at the same protein concentration.

  • Analyze Results: Plot the total fluorescence intensity as a function of the DOL. The optimal ratio is the one that gives the highest fluorescence signal before the onset of self-quenching.[1]

Protocol 2: Relative Quantum Yield Measurement

This protocol describes how to measure the relative quantum yield of this compound using a known fluorescent standard.

  • Select a Standard: Choose a fluorescent standard with a known quantum yield that has absorption and emission spectra overlapping with this compound.

  • Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (n_s / n_std)²

    where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n_s and n_std are the refractive indices of the sample and standard solutions (if different).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare this compound Stock C Labeling Reaction (Vary Dye:Protein Ratio) A->C B Prepare Protein Solution B->C D Purification C->D E Measure Absorbance (Determine DOL) D->E F Measure Fluorescence E->F G Plot Fluorescence vs. DOL F->G H Determine Optimal DOL G->H

Caption: Workflow for optimizing the degree of labeling of a protein with this compound.

signaling_pathway cluster_factors Experimental Factors cluster_outcome Fluorescence Outcome Solvent Solvent Polarity QY Quantum Yield Solvent->QY pH pH pH->QY Temp Temperature Temp->QY DOL Degree of Labeling DOL->QY Quenchers Quenching Agents Quenchers->QY Signal Fluorescence Signal QY->Signal

Caption: Factors influencing the quantum yield and fluorescence signal of this compound.

References

Validation & Comparative

Lanasol Yellow 4G vs. FITC: A Comparative Guide for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for immunofluorescence (IF), a thorough understanding of the available options is paramount. This guide provides a detailed comparison of Lanasol Yellow 4G and the widely used Fluorescein Isothiocyanate (FITC). While FITC is a foundational tool in fluorescence microscopy, this compound's application in this context is less established. This guide will objectively present the available data to inform your experimental design.

Executive Summary

Fluorescein Isothiocyanate (FITC) is a well-characterized and extensively utilized fluorophore for immunofluorescence applications.[1][2][3] Its spectral properties, conjugation chemistry, and performance characteristics are widely documented. In contrast, this compound is primarily known as a reactive textile dye for wool and silk.[4] While classified by some chemical suppliers as a fluorescent dye, there is a notable absence of published experimental data supporting its use in immunofluorescence.[5][6][7][8] Therefore, a direct performance comparison based on experimental evidence in IF is not feasible. This guide will present the known properties of FITC as a benchmark and highlight the lack of data for this compound in the context of immunofluorescence.

Performance Characteristics: A Head-to-Head Comparison

The selection of a fluorophore is dictated by several key performance indicators. The following table summarizes the available quantitative data for this compound and FITC.

PropertyThis compoundFITCModern Alternatives (e.g., Alexa Fluor 488)
Excitation Maximum (nm) Not Available~495[1][9][10]~493
Emission Maximum (nm) Not Available~519-525[9][10][11]~519
Quantum Yield (Φ) Not Available~0.5 - 0.92[9][12]~0.9
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not Available~75,000[9]~73,000
Photostability Not AvailableProne to photobleaching[9][11][13]Significantly more photostable
pH Sensitivity Not AvailableFluorescence is pH-sensitive[9][13]Less sensitive to pH changes
Molecular Weight ( g/mol ) ~699.25[4]~389.38[9][10]Varies
Reactive Group α-bromoacrylamideIsothiocyanate[9][11]Varies (e.g., NHS ester)
Primary Application Textile Dye[4]Immunofluorescence, Flow Cytometry[1][2]Immunofluorescence, Flow Cytometry, and other high-performance applications

Note: The lack of available data for this compound's performance in immunofluorescence applications is a critical consideration.

In-Depth Analysis

FITC: The Established Standard

FITC has been a workhorse in immunofluorescence for decades due to its good water solubility, high absorptivity, and excellent fluorescence quantum yield.[13] Its isothiocyanate reactive group readily conjugates with primary amines on antibodies and other proteins.[9][11] However, FITC has well-documented limitations, including its susceptibility to photobleaching and the pH sensitivity of its fluorescent signal.[9][11][13] Modern alternatives, such as the Alexa Fluor family of dyes, have been developed to overcome these shortcomings, offering enhanced brightness and photostability.[11][14][15]

This compound: An Unconventional Choice

This compound is a reactive dye used in the textile industry.[4] Its chemical structure contains an α-bromoacrylamide reactive group.[4] While some vendors list it as a fluorescent dye, there is no readily available scientific literature or application data to support its use in immunofluorescence.[5][6][7][8] The larger molecular weight of this compound compared to FITC could also potentially lead to greater steric hindrance, which might affect the binding affinity of conjugated antibodies. Without experimental validation, its suitability for sensitive biological imaging remains unknown.

Experimental Protocols

A detailed and validated protocol for immunofluorescence staining using this compound is not available in the scientific literature. Therefore, we present a standard protocol for direct and indirect immunofluorescence using FITC-conjugated antibodies.

Direct Immunofluorescence Staining Protocol with FITC

This protocol outlines the basic steps for staining cells with a directly conjugated FITC antibody.

  • Cell Preparation: Prepare a cell suspension at a concentration of 1 x 10⁶ cells/ml in a suitable buffer such as PBS with 1% BSA.[16]

  • Aliquotting: Aliquot 100 µl of the cell suspension into individual test tubes.[16]

  • Antibody Incubation: Add the appropriate volume of the FITC-conjugated primary antibody at the recommended dilution. Mix gently and incubate for 30 minutes at room temperature, protected from light.[16]

  • Washing: Wash the cells twice with 2 ml of PBS/BSA, centrifuging at 400 x g for 5 minutes after each wash. Discard the supernatant.[16]

  • Resuspension and Mounting: Resuspend the cell pellet in 0.2 ml of a suitable mounting medium, which may contain an anti-fading agent.[16]

  • Visualization: Place a drop of the cell suspension on a microscope slide, apply a coverslip, and view under a fluorescence microscope equipped with a suitable FITC filter set.[16]

Indirect Immunofluorescence Staining Protocol with FITC

This protocol is for use with an unlabeled primary antibody and a FITC-conjugated secondary antibody.

  • Cell Preparation and Fixation: Prepare and fix cells on a coverslip or slide using an appropriate method (e.g., paraformaldehyde followed by methanol permeabilization).

  • Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Rinse the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[17]

  • Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step as described in step 4.

  • Mounting and Visualization: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Visualize using a fluorescence microscope with the appropriate filter set for FITC.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_direct Direct Immunofluorescence Workflow A Sample Preparation B Incubation with FITC-conjugated Primary Antibody A->B C Washing B->C D Mounting C->D E Fluorescence Microscopy D->E

Caption: Workflow for Direct Immunofluorescence.

G cluster_indirect Indirect Immunofluorescence Workflow F Sample Preparation & Fixation G Blocking F->G H Incubation with Primary Antibody G->H I Washing H->I J Incubation with FITC-conjugated Secondary Antibody I->J K Washing J->K L Mounting K->L M Fluorescence Microscopy L->M

Caption: Workflow for Indirect Immunofluorescence.

G FITC FITC IF Immunofluorescence Application FITC->IF Established Use Lanasol This compound Lanasol->IF No Documented Use

References

A Comparative Analysis of Lanasol Yellow 4G and Other Reactive Textile Dyes for Wool Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the textile and materials science fields, the selection of appropriate dyes is paramount to achieving desired coloration and performance characteristics in textile products. This guide provides an objective comparison of Lanasol Yellow 4G, a widely used reactive dye for wool, with two other reactive yellow dyes: Remazol Brilliant Yellow GL and Drimarene Yellow K-2R. The comparison is based on their performance characteristics, supported by available data, and includes detailed experimental protocols for key performance evaluations.

Executive Summary

This compound, belonging to the α-bromoacrylamide class of reactive dyes, is a popular choice for dyeing wool and silk, known for its good overall fastness properties. This guide compares its performance against Remazol Brilliant Yellow GL, a vinyl sulfone reactive dye, and Drimarene Yellow K-2R. The analysis reveals that while all three dyes offer good performance on protein fibers, there are nuances in their fastness profiles and dyeing characteristics that make them suitable for different specific applications. This compound demonstrates high light fastness, making it a reliable choice for applications requiring resistance to fading.

Performance Data Summary

The following table summarizes the available quantitative data on the performance of this compound and its alternatives on wool. It is important to note that direct comparative studies under identical conditions are limited, and the data has been compiled from various sources.

Performance ParameterThis compound (C.I. Reactive Yellow 39)Remazol Brilliant Yellow GL (C.I. Reactive Yellow 37)Drimarene Yellow K-2R (C.I. Reactive Yellow 125)Test Method
Light Fastness 6[1]6[2]-ISO 105-B02
Wash Fastness (Staining) Comparable to Remazol dyes[3]Comparable to Lanasol dyes[3]-ISO 105-C06
Rubbing Fastness (Dry) Comparable to Remazol dyes[3]-4-5ISO 105-X12
Rubbing Fastness (Wet) Comparable to Remazol dyes[3]-4ISO 105-X12

Note: Fastness is rated on a scale of 1 to 5 for washing and rubbing (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best). A hyphen (-) indicates that specific data for wool was not found in the available resources.

Key Performance Differences

This compound is characterized by its α-bromoacrylamide reactive group, which forms covalent bonds with the amino groups in wool fibers, leading to excellent wet fastness properties.[4][5] While it exhibits good color fastness, its leveling properties have been described as poor.[1]

Remazol Brilliant Yellow GL, a vinyl sulfone dye, also forms covalent bonds with wool fibers and is known for good overall fastness.[6][7] Studies have shown that the fastness performance of Lanasol and Remazol dyes on wool is comparable.[3]

Drimarene Yellow K-2R is another reactive dye used for cellulosic and protein fibers, noted for its good color strength and fastness properties.[8][9]

Experimental Protocols

To ensure standardized and reproducible results in the evaluation of textile dyes, the following experimental protocols are widely accepted and utilized.

Color Fastness to Light (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus: A xenon arc fading lamp, conforming to the specifications of the standard, is used.

  • Test Specimen: A representative sample of the dyed textile is prepared.

  • Procedure: The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness ratings (1 to 8) are exposed under the same conditions.

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering.

  • Apparatus: A suitable mechanical washing device, such as a Launder-Ometer, is used with stainless steel balls to provide mechanical action.

  • Test Specimen: A specimen of the dyed fabric is prepared and, if required, sewn together with a multifibre adjacent fabric.

  • Procedure: The composite specimen is washed in a specified detergent solution under controlled conditions of temperature, time, and mechanical agitation.

  • Evaluation: After washing and drying, the change in color of the specimen is assessed using the Grey Scale for assessing change in color (rated 1 to 5). The staining of the adjacent fabric is evaluated using the Grey Scale for assessing staining (rated 1 to 5).

Color Fastness to Rubbing (ISO 105-X12)

This method assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: A crockmeter, a device that rubs a standard white cotton cloth against the test specimen under specified conditions, is used.

  • Test Specimen: A representative sample of the dyed fabric is mounted on the base of the crockmeter.

  • Procedure: A dry and a wet standard rubbing cloth are each rubbed against the test specimen for a specified number of cycles with a defined pressure.

  • Evaluation: The degree of staining on the white rubbing cloths is assessed using the Grey Scale for assessing staining (rated 1 to 5).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of the reactive dyeing process for wool and the key factors influencing the performance of these dyes.

Reactive_Dyeing_Process_Wool cluster_prep Pre-treatment cluster_dyeing Dyeing cluster_fixation Fixation cluster_post Post-treatment Scouring Scouring (Removal of impurities) Rinsing1 Rinsing Scouring->Rinsing1 Dye_Bath_Prep Dye Bath Preparation (Dye, Auxiliaries, pH adjustment) Rinsing1->Dye_Bath_Prep Dyeing_Step Dyeing (Temperature ramp and hold) Dye_Bath_Prep->Dyeing_Step Alkali_Addition Alkali Addition (pH increase) Dyeing_Step->Alkali_Addition Fixation_Step Fixation (Covalent bond formation) Alkali_Addition->Fixation_Step Rinsing2 Rinsing Fixation_Step->Rinsing2 Soaping Soaping (Removal of unfixed dye) Rinsing2->Soaping Rinsing3 Final Rinsing Soaping->Rinsing3 Drying Drying Rinsing3->Drying

Figure 1: General workflow for the reactive dyeing of wool.

Dye_Performance_Factors cluster_dye Dye Properties cluster_fiber Fiber Properties cluster_process Process Parameters cluster_performance Performance Outcome Reactive_Group Reactive Group (e.g., α-bromoacrylamide, vinyl sulfone) Fixation_Efficiency Fixation Efficiency Reactive_Group->Fixation_Efficiency Color_Fastness Color Fastness (Light, Wash, Rubbing) Reactive_Group->Color_Fastness Molecular_Structure Molecular Structure (Chromophore, Size) Molecular_Structure->Fixation_Efficiency Molecular_Structure->Color_Fastness Shade Shade & Brightness Molecular_Structure->Shade Solubility Solubility Solubility->Fixation_Efficiency Levelness Levelness Solubility->Levelness Fiber_Type Fiber Type (e.g., Wool, Silk, Cotton) Fiber_Type->Fixation_Efficiency Fiber_Type->Levelness Fiber_Morphology Fiber Morphology Fiber_Morphology->Fixation_Efficiency Fiber_Morphology->Levelness Pretreatment Pre-treatment Pretreatment->Fixation_Efficiency pH pH pH->Fixation_Efficiency pH->Levelness Temperature Temperature Temperature->Fixation_Efficiency Temperature->Levelness Time Time Time->Fixation_Efficiency Time->Levelness Auxiliaries Auxiliaries (Salt, Leveling agents) Auxiliaries->Fixation_Efficiency Auxiliaries->Levelness Fixation_Efficiency->Color_Fastness

Figure 2: Factors influencing reactive dye performance.

References

A Comparative Guide to the Photostability of Lanasol Yellow 4G and Alexa Fluor 488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence imaging and analysis, the photostability of a fluorophore is a critical parameter that dictates the quality and reliability of experimental data. This guide provides a comparative overview of the photostability and spectral properties of Lanasol Yellow 4G and Alexa Fluor 488, two fluorescent dyes with distinct origins and applications. While Alexa Fluor 488 is a well-established and characterized probe for biological imaging, data on the fluorescence properties of this compound in a research context is sparse. This guide summarizes the available information and provides a standardized protocol for their direct comparison.

Data Summary

The following tables provide a summary of the available quantitative data for this compound and Alexa Fluor 488. A significant disparity in the available data for this compound is evident, underscoring its primary use as an industrial textile dye rather than a purpose-designed imaging fluorophore.

Table 1: Spectral and Photophysical Properties

PropertyThis compoundAlexa Fluor 488
Chemical Class Reactive Azo DyeSulfonated Rhodamine Derivative
Excitation Max (nm) ~400~495
Emission Max (nm) Not available~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not available~71,000
Fluorescence Quantum Yield (Φ) Not available0.92[1]
Photobleaching Quantum Yield (Φ_b_) Not availableNot readily available (generally low)

Table 2: General Characteristics

FeatureThis compoundAlexa Fluor 488
Primary Application Textile Dyeing[2]Fluorescence Microscopy, Flow Cytometry
Brightness Not characterized for microscopyHigh
Photostability Characterized for textiles, not microscopyHigh[3][4][5]
pH Sensitivity Not characterized for microscopyLow (stable over a wide pH range)
Water Solubility GoodHigh

Experimental Protocols

For a direct and quantitative comparison of the photostability of this compound and Alexa Fluor 488, a standardized experimental protocol is essential. The following method describes a common approach for measuring photobleaching rates using fluorescence microscopy.

Objective: To quantify and compare the rate of photobleaching of this compound and Alexa Fluor 488 under controlled illumination conditions.

Materials:

  • This compound (C.I. Reactive Yellow 39)

  • Alexa Fluor 488 conjugate (e.g., antibody or dextran conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., mercury arc lamp, laser)

    • Appropriate filter sets for each dye (a near-UV excitation filter for this compound and a blue excitation filter for Alexa Fluor 488)

    • A sensitive digital camera (e.g., CCD or sCMOS)

    • Image acquisition and analysis software (e.g., ImageJ, FIJI)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and the Alexa Fluor 488 conjugate in PBS.

    • Prepare working solutions at a concentration that provides a good signal-to-noise ratio without significant saturation of the detector.

    • Mount a small volume of the working solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Set the objective lens (e.g., 40x or 60x oil immersion).

    • Adjust the camera settings (exposure time, gain) to obtain a bright, unsaturated image. Keep these settings constant for all experiments.

  • Photobleaching Experiment:

    • Select a region of interest (ROI) within the sample.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Measure the mean fluorescence intensity of the ROI in each image of the series.

    • Correct for background fluorescence by measuring the intensity of a region without the dye and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Visualizations

The following diagrams illustrate the conceptual workflow of a comparative photostability experiment and the fundamental process of photobleaching.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare Dye Solutions (this compound & Alexa Fluor 488) B Mount Samples on Slides A->B C Set Microscope Parameters (Light Source, Filters, Camera) B->C D Continuous Illumination of Region of Interest (ROI) C->D E Acquire Time-Lapse Image Series D->E F Measure Mean Fluorescence Intensity of ROI over Time E->F G Normalize Intensity Data F->G H Plot Photobleaching Curves G->H I Calculate Photobleaching Rate Constants / Half-lives H->I J Comparative Analysis of Photostability I->J

Comparative Photostability Experimental Workflow.

G S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Photochemical Reaction

Simplified Jablonski Diagram of Photobleaching.

Conclusion

Based on the available data, Alexa Fluor 488 is a superior choice for applications requiring high photostability and brightness in fluorescence microscopy. It is a well-characterized and reliable fluorescent probe. In contrast, this compound, while effective as a textile dye, lacks the necessary characterization for its use in quantitative fluorescence imaging. Researchers considering this compound for fluorescence applications would need to perform extensive characterization of its spectral properties and photostability, using protocols similar to the one described in this guide, to determine its suitability for their specific experimental needs. Without such data, a direct and meaningful comparison of its performance against established fluorophores like Alexa Fluor 488 is not possible.

References

A Comparative Guide to Advanced Oxidation Processes for the Degradation of Lanasol Yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various advanced oxidation processes (AOPs) in the degradation of the azo dye Lanasol Yellow 4G. AOPs are powerful methods for the treatment of recalcitrant organic pollutants, such as textile dyes, which are often resistant to conventional wastewater treatment methods. This document summarizes key performance data, details experimental protocols, and visualizes the underlying chemical pathways to aid researchers in selecting and optimizing AOPs for dye degradation.

Quantitative Data Summary

The following table summarizes the quantitative data on the degradation of this compound and other similar azo dyes using different AOPs. Direct comparative data for this compound across all AOPs is limited in the current literature. Therefore, data for other representative azo dyes are included to provide a broader perspective on the potential efficacy of these methods.

Advanced Oxidation ProcessTarget DyeCatalyst/OxidantInitial Dye ConcentrationReaction TimeDegradation Efficiency (%)Reference
Photo-Fenton This compound Natural Zeolite (laser-treated) / FeCl₃ / H₂O₂150 ppm5 min71.9[1]
This compound Natural Zeolite (laser-treated) / FeCl₃ / H₂O₂150 ppm30 min92.0[1]
This compound Natural Zeolite (untreated) / FeCl₃ / H₂O₂150 ppm5 min42.7[1]
This compound Natural Zeolite (untreated) / FeCl₃ / H₂O₂150 ppm30 min87.4[1]
Ozonation Acid Yellow 17OzoneNot specified45 min98.0[2]
Adsorption This compound Gallinaceous feathersNot specifiedNot specifiedVariable[3]

Disclaimer: The data presented for ozonation is for Acid Yellow 17, a different azo dye. While this provides an indication of the potential of this AOP, direct comparison of efficiencies with this compound degradation should be made with caution due to differences in molecular structure and reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Photo-Fenton Degradation of this compound

This protocol is based on the study by Mendoza-Mendoza et al. (2023).[1]

  • Materials:

    • This compound (LY4G) dye

    • Natural zeolite (laser-treated and untreated)

    • Ferric chloride (FeCl₃)

    • Hydrogen peroxide (H₂O₂)

    • Hydrochloric acid (HCl) for pH adjustment

    • High-purity Milli-Q water

  • Reactor Setup:

    • A 500 mL Pyrex glass reactor with a diameter of 70.7 mm and a depth of 155 mm was used.

    • The reaction mixture was stirred at 700 rpm.

    • A UV-A lamp was submerged in the solution, and the reactor was covered with aluminum foil to prevent light leakage.

    • A water-cooling jacket was used to maintain a constant temperature.

  • Procedure:

    • A 350 mL solution of 150 ppm LY4G dye was prepared in the reactor.

    • 20 mg of the specified zeolite (either laser-treated or untreated) and 28 mg of FeCl₃ were dispersed in the dye solution.

    • The pH of the solution was adjusted to 2.5 using HCl.

    • 4 mL of hydrogen peroxide was added to the mixture.

    • The UV-A lamp was turned on to initiate the photodegradation reaction, with an average light intensity of 360 W/m².

    • Aliquots of the solution were collected at different time intervals (e.g., 5 and 30 minutes) to measure the degradation of the dye.

    • The concentration of the dye was determined using a UV/Visible spectrophotometer.

Visualizing Advanced Oxidation Processes

The following diagrams illustrate the fundamental mechanisms and workflows of AOPs for dye degradation.

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_Degradation Dye Degradation Pathway AOP AOPs (e.g., Fenton, Ozonation, Photocatalysis) Radicals Highly Reactive Species (•OH, O₂⁻•, etc.) AOP->Radicals Generation Dye This compound (Complex Organic Pollutant) Radicals->Dye Attack Intermediates Degradation Intermediates Dye->Intermediates Oxidation EndProducts Mineralization Products (CO₂, H₂O, Inorganic Salts) Intermediates->EndProducts Further Oxidation

General mechanism of dye degradation by AOPs.

Experimental_Workflow start Start: Prepare Dye Solution (this compound) add_reagents Add AOP Reagents (e.g., Catalyst, Oxidant) start->add_reagents set_conditions Set Experimental Conditions (pH, Temperature, Light) add_reagents->set_conditions reaction Initiate & Run Reaction (Stirring, Irradiation) set_conditions->reaction sampling Collect Aliquots at Time Intervals reaction->sampling analysis Analyze Dye Concentration (UV-Vis Spectrophotometry) sampling->analysis data Calculate Degradation Efficiency analysis->data end End: Comparative Analysis data->end

A typical experimental workflow for studying dye degradation.

References

A Comparative Study of Azo Dyes in Environmental Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental toxicity of several common azo dyes. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Azo dyes are the largest group of synthetic colorants used across various industries, including textiles, food, and pharmaceuticals.[1] Their widespread use, however, raises significant environmental and health concerns due to the potential toxicity of the parent compounds and their breakdown products, primarily aromatic amines.[1][2][3] This guide focuses on a comparative toxicological analysis of four widely used azo dyes: Tartrazine, Sunset Yellow FCF, Allura Red AC, and Amaranth.

Data Presentation: Comparative Toxicity of Azo Dyes

The environmental toxicity of azo dyes can be assessed through various endpoints, including cytotoxicity to cell lines and acute toxicity to aquatic organisms. The following tables summarize available quantitative data for the selected azo dyes. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a synthesis from various sources.

Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. In this context, it represents the concentration of the azo dye that causes a 50% reduction in the viability of cultured cells. The human hepatoma cell line (HepG2) is a commonly used in vitro model for assessing the cytotoxicity of xenobiotics, as the liver is a primary site of detoxification.[4][5]

Azo DyeCell LineExposure TimeIC50 (µM)Reference
Methyl OrangeGlioblastoma (GB1B)3 days26.47[6]
Methyl OrangeGlioblastoma (GB1B)7 days13.88[6]
Sudan IGlioblastoma (GB1B)7 days12.48[6]
Sunset Yellow FCFHepG2Not SpecifiedCytotoxic effects observed, but specific IC50 not provided[7]
New CoccineHepG2Not SpecifiedCytotoxic effects observed, but specific IC50 not provided[7]
Fast Green FCFHepG2Not SpecifiedCytotoxic effects observed, but specific IC50 not provided[7]
Ecotoxicity Data (LC50)

The median lethal concentration (LC50) is the concentration of a chemical in the air or water that is expected to cause death in 50% of a group of test animals. It is a standard measure of the acute toxicity of a substance to aquatic organisms. Daphnia magna, a small planktonic crustacean, is a widely used model organism in ecotoxicology.

Azo DyeOrganismExposure TimeLC50 (mg/L)Reference
Commercial Acid RedCyprinus carpio (Common Carp)Not SpecifiedGenotoxic effects observed at various concentrations[7]
Commercial Food DyesWistar albino ratsAcuteLD50 for Sunset Yellow: 6.518 g/kg BW, LD50 for Tartrazine: 11.474 g/kg BW[8]

Note: Specific LC50 values for Tartrazine, Sunset Yellow, Allura Red, and Amaranth on Daphnia magna from a single comparative study were not found in the search results. However, studies on other aquatic organisms and commercial dye mixtures indicate the potential for ecotoxicity.[7][8]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment and comparison of the toxicity of chemical compounds. Below are detailed methodologies for two key experiments used to evaluate the cytotoxicity and genotoxicity of azo dyes.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Treatment: Prepare a series of concentrations of the azo dye in a suitable cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different dye concentrations. Include a control group with medium only (no dye).

  • Incubation: Expose the cells to the azo dyes for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or Sorenson's glycine buffer, to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the dye concentration and fitting the data to a sigmoidal dose-response curve.[4]

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA damage in individual cells.[4]

Principle: When subjected to electrophoresis, damaged DNA fragments migrate out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.[4]

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or tissues from exposed organisms).

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt concentration) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to facilitate the migration of fragmented DNA.[4]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.[4]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage. Common parameters include the percentage of DNA in the tail, tail length, and tail moment.[4]

Mandatory Visualization

Signaling Pathway: Azo Dye-Induced Oxidative Stress and the Keap1-Nrf2 Pathway

Azo dye metabolism can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye ROS ROS AzoDye->ROS Metabolism Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant & Detoxification Genes ARE->AntioxidantGenes Activates Transcription CellularProtection Cellular Protection AntioxidantGenes->CellularProtection

Caption: Azo dye-induced oxidative stress and the Keap1-Nrf2 signaling pathway.

Experimental Workflow: In Vitro Toxicity Assessment of Azo Dyes

The following diagram outlines a typical experimental workflow for assessing the environmental toxicity of azo dyes using in vitro methods.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis & Interpretation AzoDyePrep Azo Dye Stock Solution Preparation DyeTreatment Treatment with varying concentrations of Azo Dyes AzoDyePrep->DyeTreatment CellCulture Cell Culture Maintenance (e.g., HepG2) CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CellSeeding->DyeTreatment Incubation Incubation (24, 48, 72 hours) DyeTreatment->Incubation MTT_Assay Cytotoxicity Assessment (MTT Assay) Incubation->MTT_Assay Comet_Assay Genotoxicity Assessment (Comet Assay) Incubation->Comet_Assay Absorbance Absorbance Reading (570 nm) MTT_Assay->Absorbance Fluorescence Fluorescence Microscopy & Image Analysis Comet_Assay->Fluorescence IC50 IC50 Determination Absorbance->IC50 DNADamage Quantification of DNA Damage Fluorescence->DNADamage Conclusion Conclusion on Comparative Toxicity IC50->Conclusion DNADamage->Conclusion

Caption: Experimental workflow for in vitro toxicity assessment of azo dyes.

References

Lanasol Yellow 4G in Multiplex Imaging: A Comparative Guide on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective evaluation of Lanasol yellow 4G's suitability for multiplex imaging, with a particular focus on its potential for spectral cross-reactivity with other commonly used fluorophores. As direct experimental data for this compound in multiplex immunofluorescence is limited, this analysis synthesizes information from its known properties as a reactive azo dye and the spectral characteristics of structurally related compounds to provide a comprehensive overview for researchers.

This compound: An Overview

This compound, also identified by its Colour Index name, Reactive Yellow 39, is a monoazo dye featuring a pyrazolone core structure.[1] While its primary application is in the textile industry for the permanent dyeing of fibers through the formation of covalent bonds, its chemical structure also confers fluorescent properties.[2][3] This dual characteristic—reactivity and fluorescence—positions it as a potential candidate for the covalent labeling of biomolecules, such as antibodies, for use in multiplex imaging assays.

Spectral Characteristics and Cross-Reactivity Potential

A critical factor in designing a multiplex imaging experiment is the spectral compatibility of the chosen fluorophores. Spectral overlap, where the emission of one fluorophore is detected in the channel of another, can lead to inaccurate results.

Excitation and Emission Profile:

Table 1: A Comparative Analysis of this compound's Estimated Spectral Properties and Common Fluorophores

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Estimated Potential for Spectral Overlap with this compound (Emission ~480-520 nm)
This compound (Estimated) ~400 ~480 - 520 -
DAPI358461High
Hoechst 33342350461High
Alexa Fluor 488495519Moderate to High
FITC495519Moderate to High
Green Fluorescent Protein (GFP)488507High
Alexa Fluor 555555565Low
Cyanine3 (Cy3)550570Low
Texas Red589615Very Low
Cyanine5 (Cy5)650670Very Low

Analysis of Cross-Reactivity:

Based on its estimated emission spectrum, this compound is likely to exhibit significant spectral overlap with fluorophores in the blue and green channels, such as DAPI, Hoechst, Alexa Fluor 488, FITC, and GFP. This overlap could result in substantial signal bleed-through, complicating data analysis and potentially leading to false-positive signals.

To mitigate this, the use of this compound in a multiplex panel would necessitate advanced imaging techniques, such as spectral imaging coupled with linear unmixing algorithms, to computationally separate the individual fluorescent signals. A more straightforward approach would involve careful panel design, pairing this compound with fluorophores that emit in the red and far-red portions of the spectrum (e.g., Alexa Fluor 555, Cy3, Texas Red, and Cy5) to minimize spectral overlap.

Experimental Methodologies

The following protocols provide a general framework for the use of a reactive dye like this compound in a multiplex immunofluorescence experiment. These should be considered as starting points and will require optimization for specific experimental conditions.

Experimental Protocol 1: Covalent Conjugation of this compound to Primary Antibodies

  • Antibody Preparation: The primary antibody should be in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-2 mg/mL. The pH of the buffer should be adjusted to 8.5-9.0 to facilitate the reaction with the amine groups on the antibody.

  • Dye Solution Preparation: Immediately prior to use, dissolve this compound in an anhydrous solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add the dissolved this compound. A molar excess of 10-20 fold of the dye to the antibody is a common starting point for optimization. The reaction should proceed for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate: The resulting antibody-dye conjugate must be separated from the unconjugated dye. This is typically achieved using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer, such as PBS containing a protein stabilizer like bovine serum albumin (BSA).

Experimental Protocol 2: Multiplex Immunofluorescence Staining

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections should be deparaffinized and rehydrated. Subsequently, an appropriate antigen retrieval method, such as heat-induced epitope retrieval, should be performed.

  • Blocking: To prevent non-specific antibody binding, incubate the samples in a blocking buffer (e.g., PBS with 5% normal serum from the species of the secondary antibody) for at least one hour at room temperature.

  • Primary Antibody Incubation: Incubate the samples with a cocktail of primary antibodies. This cocktail will include the this compound-conjugated antibody and other primary antibodies raised in different species. The incubation is typically carried out overnight at 4°C.

  • Secondary Antibody Incubation: After thorough washing with PBS, the samples are incubated with a cocktail of secondary antibodies conjugated to spectrally distinct fluorophores that will bind to the unconjugated primary antibodies. This incubation should be for one hour at room temperature in the dark.

  • Counterstaining and Mounting: Following further washes, a nuclear counterstain with minimal spectral overlap with the other fluorophores in the panel should be applied. The samples are then mounted with an anti-fade mounting medium.

  • Imaging and Analysis: Image acquisition should be performed on a multispectral imaging platform. The resulting data should be processed using spectral unmixing software to separate the signals from each fluorophore and to remove any autofluorescence.

Visualizations

Diagram 1: Workflow for Covalent Labeling and Multiplex Staining

G cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_staining Multiplex Staining cluster_imaging Imaging prep_ab Prepare Primary Antibody (Amine-free buffer, pH 8.5-9.0) conjugate React Antibody and Dye (1-2 hours, RT, dark) prep_ab->conjugate prep_dye Dissolve this compound (Anhydrous DMSO) prep_dye->conjugate purify Purify Conjugate (Desalting Column) conjugate->purify stain Incubate with Primary Ab Cocktail (including Lanasol-Ab) purify->stain block Block Sample block->stain stain2 Incubate with Secondary Ab Cocktail stain->stain2 image Multispectral Imaging and Spectral Unmixing stain2->image

Workflow for antibody conjugation and subsequent multiplex staining.

Diagram 2: Logical Relationship of Spectral Overlap

G cluster_overlap High Potential for Overlap cluster_no_overlap Low Potential for Overlap Lanasol This compound (Emission ~480-520 nm) DAPI DAPI (Em: 461 nm) Lanasol->DAPI High Overlap Alexa488 Alexa Fluor 488 (Em: 519 nm) Lanasol->Alexa488 High Overlap Cy5 Cy5 (Em: 670 nm) Lanasol->Cy5 Low Overlap TexasRed Texas Red (Em: 615 nm) Lanasol->TexasRed Low Overlap

Potential for spectral overlap with common fluorophores.

Concluding Remarks

The reactive nature of this compound offers a unique advantage for covalent labeling in multiplex imaging, potentially leading to a very stable fluorescent signal. However, its utility is significantly constrained by its likely spectral overlap with widely used fluorophores in the blue and green regions of the spectrum.

Key Recommendations:

  • Empirical Spectral Analysis: It is imperative to experimentally determine the precise excitation and emission spectra of antibody-conjugated this compound in an appropriate buffer system before its inclusion in any multiplex panel.

  • Strategic Panel Design: To circumvent issues of spectral bleed-through, this compound should be combined with fluorophores that have emission maxima in the red and far-red wavelengths.

  • Instrumentation: The use of a multispectral imaging system equipped with linear unmixing software is strongly advised to ensure the accurate deconvolution of fluorescent signals.

  • Consideration of Alternatives: For applications requiring yellow-green fluorescence without the necessity of covalent linkage, established and well-characterized fluorophores such as Alexa Fluor 488 or FITC may provide a more direct and less complex solution, though they also require careful consideration of spectral overlap.

This guide serves as a foundational resource for researchers contemplating the use of this compound in multiplex imaging. Rigorous experimental validation is essential to ascertain its true performance and to develop optimized and reliable protocols.

References

A Comparative Analysis of Natural and Synthetic Adsorbents for the Removal of Lanasol Yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry is a significant contributor to water pollution, with azo dyes like Lanasol Yellow 4G being a primary concern due to their complex aromatic structures and low biodegradability.[1][2] Adsorption has emerged as a promising and efficient physicochemical process for the removal of these dyes from industrial effluents.[3] This guide provides a comparative overview of the performance of various natural and synthetic adsorbents in the removal of this compound, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in selecting appropriate materials and techniques.

Performance of Natural Adsorbents

Natural adsorbents are often favored for their low cost, abundance, and biodegradability. Materials such as gallinaceous feathers and natural zeolites have been investigated for their potential to adsorb this compound.

Gallinaceous Feathers:

Chicken feathers, a waste product from the poultry industry, have shown potential as an effective adsorbent for this compound.[4] Studies have demonstrated that under optimized conditions, feathers can achieve significant dye removal. The adsorption capacity of gallinaceous feathers is influenced by several factors including temperature, pH, adsorbent concentration, and particle size.[3] A kinetic study revealed that the adsorption process follows an adapted version of the Schumckler and Goldstein unreacted core model, with diffusion through the reacted layer being the rate-limiting step.[4]

Natural Zeolite:

Natural zeolites are another class of low-cost and abundant materials that have been explored for dye removal.[1] However, in their natural state, they have demonstrated relatively low adsorption capacities for this compound.[1] One study reported removal efficiencies of only 6.2% for untreated natural zeolite (Zini) and 4.4% for a CO2-laser treated variant (ZL55015) in batch adsorption experiments.[1] The study suggested that the adsorption is influenced by pH, with acidic conditions potentially protonating the zeolite's surface functional groups and reducing effective surface charges.[1]

Natural AdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal ConditionsReference
Gallinaceous Feathers150 (for initial dye conc. of 500 mg/L)Not explicitly statedLower pH and higher temperatures enhance adsorption.[3][4]
Natural Zeolite (Zini)Not explicitly stated6.2pH dependent.[1][1]
CO2-Laser Treated Natural Zeolite (ZL55015)Not explicitly stated4.4pH dependent.[1][1]
Performance of Synthetic and Modified Adsorbents

Synthetic adsorbents and modified natural materials are designed to have enhanced surface area, porosity, and specific functional groups to improve adsorption performance.

Activated Carbon:

Activated charcoal is a conventional and highly efficient adsorbent for dye removal, often used as a benchmark for comparison.[3] In a comparative study with gallinaceous feathers, granular activated carbon (GAC) exhibited a higher adsorption capacity of 219 mg/g for an initial this compound concentration of 500 mg/L.[4]

Synthetic Nanocomposites and Nanoparticles:

Several synthetic materials have been documented for the removal of this compound, often as part of advanced oxidation processes rather than standalone adsorption. These include:

  • A nanocomposite of α-Fe2O3, TiO2, and activated charcoal used in photoelectrocatalytic decolorization.[1]

  • Synthesized ZrO2 nanoparticles on biochar utilized for sonocatalytic degradation.[1]

While these materials are effective in dye degradation, their direct adsorptive capacities for this compound are not always explicitly quantified in the available literature.

Synthetic/Modified AdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal ConditionsReference
Granular Activated Carbon (GAC)219 (for initial dye conc. of 500 mg/L)Not explicitly statedNot detailed in the comparative context.[4]
α-Fe2O3, TiO2, and activated charcoal nanocompositeNot applicable (used for photoelectrocatalytic decolorization)Not applicableVisible light conditions.[1][1]
ZrO2 nanoparticles on biocharNot applicable (used for sonocatalytic degradation)Not applicableSonocatalytic conditions.[1][1]

Experimental Protocols

Adsorption Studies with Natural Zeolite:

The following protocol was used to evaluate the efficiency of natural zeolite (Zini) and CO2-laser treated zeolite (ZL55015) in removing this compound from aqueous solutions.[1]

  • Preparation of Dye Solution: A 150 ppm solution of this compound was prepared using high-purity Milli-Q water.

  • Adsorption Experiment: 35 mL of the dye solution was placed in 40 mL glass flat-bottom vials.

  • Adsorbent Addition: A specific amount of either Zini or ZL55015 was added to the vials.

  • Agitation: The vials were kept under a constant stir rate of 180 rpm.

  • Controlled Environment: The experiments were conducted in the dark at a controlled temperature of 24 °C.

  • Parameter Evaluation: The effect of parameters such as pH and zeolite type on the discoloration of the dye was evaluated.

  • Analysis: The concentration of the dye in the solution at equilibrium (60 minutes) was determined using a UV-Vis spectrophotometer to calculate the removal efficiency.

  • Reproducibility: The adsorption experiments were carried out in quintuplicate, and the average results were calculated to ensure reliability.

Kinetic Adsorption Study with Gallinaceous Feathers:

This protocol outlines the kinetic study of this compound adsorption on gallinaceous feathers.[4]

  • Adsorbent Characterization: The gallinaceous feathers were characterized using scanning electron microscopy (SEM), mercury porosimetry, and the B.E.T. method to determine their surface properties.

  • Synthetic Effluent Preparation: A synthetic effluent containing this compound (CI Reactive Yellow 39) was prepared.

  • Factorial Experimentation: The influence of several factors, including stirring, particle size, initial dye concentration, and temperature, on the adsorption process was studied.

  • Kinetic Modeling: The experimental data was fitted to an adapted version of the Schumckler and Goldstein unreacted core model to determine the kinetics of the adsorption process.

  • Comparative Analysis: The adsorption capacity of the feathers was compared with that of granular activated carbon (GAC) under the same initial dye concentration.

Visualizing the Experimental Workflow

The following diagrams illustrate the general experimental workflows for the adsorption studies described.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Solution Prepare Lanasol Yellow 4G Solution Batch_Setup Set up Batch Adsorption Vials Dye_Solution->Batch_Setup Adsorbent_Prep Prepare Natural or Synthetic Adsorbent Adsorbent_Prep->Batch_Setup Parameter_Control Control pH, Temp, Stirring Speed Batch_Setup->Parameter_Control Equilibration Allow for Equilibration Parameter_Control->Equilibration Sampling Sample Supernatant Equilibration->Sampling Spectro Measure Dye Conc. (UV-Vis) Sampling->Spectro Data_Analysis Calculate Adsorption Capacity & Efficiency Spectro->Data_Analysis Kinetic_Study_Workflow Adsorbent_Char Adsorbent Characterization (SEM, BET, Porosimetry) Factorial_Design Factorial Experimental Design (pH, Temp, Conc., Particle Size) Adsorbent_Char->Factorial_Design Time_Course_Exp Time-Course Adsorption Experiments Factorial_Design->Time_Course_Exp Kinetic_Modeling Kinetic Model Fitting (e.g., Unreacted Core Model) Time_Course_Exp->Kinetic_Modeling Rate_Determination Determination of Rate-Limiting Step Kinetic_Modeling->Rate_Determination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.